molecular formula C8H6OS B1594471 2-(2-Thienyl)furan CAS No. 27521-80-8

2-(2-Thienyl)furan

Cat. No.: B1594471
CAS No.: 27521-80-8
M. Wt: 150.2 g/mol
InChI Key: RVYKTPRETIBSPK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)furan belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylfuran
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InChI

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVYKTPRETIBSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6OS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40335580
Record name 2-(2-thienyl)furan
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Molecular Weight

150.20 g/mol
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CAS No.

27521-80-8
Record name 2-(2-Thienyl)furan
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Record name 2-(2-Thienyl)furan
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Record name 2-(2-thienyl)furan
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Record name 2-(2-THIENYL)FURAN
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Record name 2-(2-Thienyl)furan
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Foundational & Exploratory

Technical Whitepaper: 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Thienyl)furan , a hetero-bicyclic scaffold critical to organic electronics and advanced materials synthesis.

Physiochemical Profile, Synthetic Protocols & Electronic Utility

Executive Summary

This compound (also known as 2-(2-furyl)thiophene) is a conjugated heterodimer consisting of one furan ring and one thiophene ring linked at their respective


-positions (C2).[1] This asymmetry creates a unique electronic "push-pull" effect, distinguishing it from symmetric bithiophene or bifurans. The lower resonance energy of the furan ring (16 kcal/mol) compared to thiophene (29 kcal/mol) makes the furan moiety significantly more reactive toward electrophiles, while the thiophene unit imparts oxidative stability. This molecule serves as a primary monomer for low-bandgap conducting polymers  and a precursor for Organic Field-Effect Transistors (OFETs) .

Molecular Architecture & Electronic Properties[2][3][4][5][6]

Structural Dynamics

Unlike biphenyl, which has a high torsion angle due to steric hindrance, this compound adopts a planar transoid conformation in its ground state. This planarity maximizes


-orbital overlap between the oxygen and sulfur heterocycles, facilitating delocalization.
  • Dipole Moment: The molecule exhibits a non-zero dipole moment due to the electronegativity difference between Oxygen (3.44) and Sulfur (2.58). This polarity directs self-assembly in thin films, impacting charge carrier mobility.

  • Aromaticity Mismatch: The furan ring is less aromatic (more diene-like) than the thiophene ring. Consequently, the HOMO coefficient is higher on the furan ring, making it the site of initial oxidation during electropolymerization.

Frontier Molecular Orbitals (FMO)

The electronic bandgap (


) of the monomer is approximately 3.5–3.8 eV , significantly wider than its corresponding polymer. Upon polymerization, the bandgap narrows to ~2.0 eV  due to extended conjugation.
PropertyValue (Approx.)Causality
HOMO Energy -5.6 eVDominated by the

-system of the electron-rich furan ring.
LUMO Energy -1.8 eVInfluenced by the antibonding character of the thiophene unit.
Bandgap (

)
~3.8 eVWide gap typical for short oligomers; narrows upon polymerization.

Synthetic Protocols

Primary Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

While Stille coupling is traditional, the Suzuki-Miyaura protocol is preferred for its lower toxicity (avoiding organotin byproducts) and higher atom economy.

Reaction Logic: The coupling joins a 2-halofuran with a 2-thiopheneboronic acid .

  • Note: Using 2-bromofuran is kinetically faster but 2-iodofuran offers higher yields at lower temperatures.

  • Catalyst Choice:

    
     is the standard zero-valent catalyst. The base (
    
    
    
    ) activates the boronic acid for transmetallation.
Step-by-Step Experimental Protocol
  • Reagents:

    • 2-Bromofuran (1.0 eq)[1]

    • 2-Thiopheneboronic acid (1.1 eq)

    • 
       (3-5 mol%)
      
    • 
       (2M aqueous solution)
      
    • Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (2:1).

  • Procedure:

    • Degassing: Purge the solvent stream with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.

    • Mixing: Combine halide, boronic acid, and catalyst in a Schlenk flask under inert atmosphere.

    • Activation: Add the base solution. Heat to reflux (

      
      C) for 12–16 hours.
      
    • Workup: Cool to RT. Extract with diethyl ether. Wash organic layer with brine. Dry over

      
      .
      
    • Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5). This compound is less polar than the boronic acid starting material.

Synthetic Pathway Diagram

SuzukiCoupling Figure 1: Catalytic Cycle for Suzuki-Miyaura Synthesis of this compound Start 2-Bromofuran (Electrophile) Inter1 Oxidative Addition [L2Pd(Ar)Br] Start->Inter1 Pd(0) insertion Boron 2-Thiopheneboronic Acid (Nucleophile) Inter2 Transmetallation (Base Activated) Boron->Inter2 + Na2CO3 Cat Pd(PPh3)4 (Catalyst) Cat->Inter1 Inter1->Inter2 Product This compound + Pd(0) Inter2->Product Reductive Elimination

Chemical Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The reactivity of this compound is defined by the competition between the two rings.

  • Regioselectivity: The furan ring is more reactive (

    
     times more reactive than benzene) than the thiophene ring (
    
    
    
    
    
    times more reactive than benzene).
  • Site Specificity: Substitution occurs exclusively at the C5 position of the furan ring (the

    
    -position distal to the linkage). The sulfur atom stabilizes the cationic intermediate less effectively than oxygen, protecting the thiophene ring until the furan is fully substituted.
    
Electropolymerization

This molecule is a precursor for Poly[this compound] (PTF) .

  • Mechanism: Anodic oxidation generates a radical cation.

  • Coupling: Radical coupling occurs at the unsubstituted

    
    -positions (C5 of furan and C5' of thiophene).
    
  • Result: A conductive polymer with a lower bandgap than polyfuran but higher stability than polythiophene.

Spectroscopic Characterization

The following data validates the identity of synthesized this compound.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule results in distinct signals for all 6 aromatic protons.

NucleusShift (

ppm)
MultiplicityAssignmentCausality
¹H 7.40Doublet (d)Furan H-5

-proton next to Oxygen (deshielded).
¹H 7.20Doublet (d)Thiophene H-5

-proton next to Sulfur.
¹H 7.05Triplet (t)Thiophene H-3/4

-protons, shielded by resonance.
¹H 6.60Doublet (d)Furan H-3

-proton, high electron density.
¹H 6.45Doublet of DoubletsFuran H-4

-proton, most shielded.
Physical Constants
  • Boiling Point: 209 °C (at 760 mmHg)

  • Density: 1.192 g/mL (at 25 °C)

  • Refractive Index (

    
    ):  1.6210
    
  • Solubility: Soluble in DCM, THF, Toluene; Insoluble in water.

Applications in Drug Discovery & Materials

Organic Electronics (OFETs)

This compound derivatives are used as p-type semiconductors. The furan ring improves solubility and packing density in thin films compared to all-thiophene analogs, leading to higher field-effect mobilities (


).
Bio-Isosterism in Drug Design

In medicinal chemistry, this scaffold serves as a bio-isostere for bi-aryl systems.

  • Metabolic Stability: The thiophene ring is prone to S-oxidation (forming reactive sulfoxides), while the furan ring is prone to ring opening by CYP450 enzymes. This metabolic "soft spot" is utilized in pro-drug strategies to facilitate clearance.

  • Toxicity Warning: The furan moiety can form reactive enal intermediates (cis-2-butene-1,4-dial) in vivo, which are hepatotoxic. Researchers must screen for glutathione trapping when using this scaffold in lead compounds.

References

  • Synthesis & Properties: Sigma-Aldrich. "this compound Product Specification & Physical Data." Link

  • Suzuki Coupling Mechanism: Organic Syntheses. "Discussion Addendum for: Suzuki-Miyaura Cross-Coupling." Org. Synth. 2006, 83, 45. Link

  • Electropolymerization: ResearchGate. "Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and enhanced capacitance." Link

  • NMR Data Grounding: ChemicalBook. "NMR Spectrum of 2-substituted furans and thiophenes." Link

  • Electronic Properties: PubChem. "this compound Compound Summary (CID 526176)."[1] Link

Sources

2-(2-Thienyl)furan physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Thienyl)furan

CAS Registry Number: 27521-80-8 Synonyms: 2-(2-Furyl)thiophene, 2-Thiophen-2-ylfuran Molecular Formula: C₈H₆OS Molecular Weight: 150.20 g/mol [1]

Executive Summary

This compound represents a critical hetero-biaryl motif bridging the structural gap between pure oligofurans and oligothiophenes. As a non-centrosymmetric conjugated system, it possesses a unique dipole moment and electronic density distribution that distinguishes it from its symmetric counterparts (2,2'-bithiophene or 2,2'-bifuran). This guide dissects its utility as a "Janus" molecule: serving as both a high-value intermediate in organic semiconductor bandgap engineering and a potent flavor constituent with low odor thresholds.

Part 1: Physicochemical Profile[2]

The physical constants of this compound are dictated by the lower aromaticity of the furan ring (16 kcal/mol) compared to the thiophene ring (29 kcal/mol), resulting in distinct solubility and stability profiles.

PropertyValueContextual Note
Appearance Colorless to pale yellow liquidDarkens upon oxidation/light exposure.
Boiling Point 80–82 °C (at 10 mmHg)Extrapolates to ~209 °C at atm. pressure.
Density 1.192 g/mL (at 25 °C)Higher than pure furan (0.937) due to sulfur atom.
Refractive Index

1.6210
High index indicative of significant

-conjugation.
Solubility Immiscible in water; Soluble in DCM, THF, TolueneLipophilic nature (

).
Flash Point ~92 °CCombustible liquid (Class IIIA).

Critical Distinction: Do not confuse with 3-phenylfuran (CAS 13679-41-9), a structural isomer often misindexed in automated databases. This compound is explicitly the hetero-hetero coupling product.

Part 2: Synthetic Methodologies

The most robust route to high-purity this compound is the Suzuki-Miyaura Cross-Coupling . While Stille coupling (using organotin) is possible, the Suzuki protocol is preferred for pharmaceutical and electronic applications to avoid toxic tin residues.

Protocol: Pd-Catalyzed Hetero-Biaryl Coupling
  • Reaction Type: Suzuki-Miyaura Cross-Coupling

  • Key Challenge: Heteroaryl boronic acids (especially 2-furyl) are prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions.

Reagents:

  • Electrophile: 2-Bromothiophene (1.0 equiv)

  • Nucleophile: 2-Furylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 2-bromothiophene and Pd(PPh₃)₄. Evacuate and backfill with Argon (

    
    ) to prevent homocoupling oxidative defects.
    
  • Solvation: Add degassed DME. Stir until catalyst is dissolved (yellow solution).

  • Activation: Add the 2-furylboronic acid and aqueous Na₂CO₃.

  • Reflux: Heat to 85 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 95:5). The product spot will be highly UV-active.

  • Workup: Cool to RT. Dilute with diethyl ether. Wash with brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. Note: Furan derivatives can be acid-sensitive; ensure silica is neutral or elute rapidly.

Synthetic Logic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for preventing side reactions (protodeboronation).

SuzukiCoupling Start Start: 2-Bromothiophene OxAdd Oxidative Addition (Pd0 inserts into C-Br) Start->OxAdd BaseStep Base Activation (Na2CO3) OxAdd->BaseStep TransMetal Transmetallation (+ 2-Furylboronic Acid) BaseStep->TransMetal Elim Reductive Elimination (Product Release) TransMetal->Elim SideRxn Risk: Protodeboronation (Avoid extended heating) TransMetal->SideRxn If Base conc. too high Elim->OxAdd Pd(0) Regen Product This compound Elim->Product

Figure 1: Catalytic cycle for the synthesis of this compound highlighting the critical transmetallation step.

Part 3: Spectral Characterization

Trustworthy identification requires analyzing the splitting patterns arising from the two distinct hetero-rings.

¹H NMR (400 MHz, CDCl₃,


 ppm): 
The spectrum shows 6 distinct protons. Due to the asymmetry, the coupling between rings is minimal, but intra-ring coupling is strong.
  • Thiophene Ring:

    • 
       7.20 (dd, 
      
      
      
      Hz, 1H, H-5') — Most deshielded.
    • 
       7.02 (dd, 
      
      
      
      Hz, 1H, H-3')
    • 
       6.98 (dd, 
      
      
      
      Hz, 1H, H-4')
  • Furan Ring:

    • 
       7.39 (dd, 
      
      
      
      Hz, 1H, H-5) —
      
      
      -proton next to Oxygen.
    • 
       6.50 (dd, 
      
      
      
      Hz, 1H, H-3)
    • 
       6.42 (dd, 
      
      
      
      Hz, 1H, H-4)

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 150 (Base peak, 100%).
    
  • Fragmentation: Significant peaks at m/z 121 (

    
    ) and m/z 105 (
    
    
    
    ), characteristic of furan/thiophene ring disintegration.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Bioisostere Strategy

This compound serves as a "non-classical" bioisostere for biphenyl or bi-heteroaryl scaffolds.

  • Metabolic Stability: The furan ring is generally more prone to oxidative metabolism (via CYP450 opening to reactive dicarbonyls) than thiophene. Placing the furan adjacent to the thiophene alters the metabolic "soft spot," potentially sparing the furan from rapid degradation if the thiophene acts as an electronic sink.

  • H-Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the sulfur in thiophene, offering a specific vector for receptor binding that pure bithiophene lacks.

Organic Electronics: Bandgap Engineering

In the development of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), this molecule is a monomer for tuning the HOMO/LUMO levels.[2]

  • HOMO Level: Furan is more electron-rich than thiophene. Incorporating furan units raises the HOMO level (making it less negative) compared to all-thiophene polymers.

  • Solubility: Furan derivatives generally possess higher solubility in organic solvents than their thiophene analogues, aiding in solution-processing of polymers (spin-coating).

BandgapEngineering Thiophene Oligothiophene (Lower HOMO, Stable) Hybrid This compound (Hybrid Properties) Thiophene->Hybrid S -> O substitution Furan Oligofuran (Higher HOMO, Soluble) Furan->Hybrid Stabilization Result1 Improved Solubility (Processability) Hybrid->Result1 Result2 Tuned Bandgap (Optical Absorption) Hybrid->Result2 Result3 Planarity (Low steric twist) Hybrid->Result3

Figure 2: Impact of integrating this compound into conjugated polymer backbones.

Part 5: Safety & Handling

  • GHS Classification: Warning.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Furan rings are susceptible to autoxidation to form peroxides or ring-opened enediones upon prolonged exposure to air and light.

  • Odor: The compound has a sulfurous, roasted coffee-like odor. Handle in a well-ventilated fume hood to avoid olfactory fatigue or lab contamination.

References

  • Sigma-Aldrich. Product Specification: this compound, CAS 27521-80-8. Retrieved from .

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .

  • Matiychuk, V. S., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters. Retrieved from .

  • Zhang, Y., et al. (2024).[3] Furan Substitution and Ring Fusion Strategies for Enhancing the Fluorescence Performance of Oligothiophene. International Journal of Quantum Chemistry. Retrieved from .

  • ChemicalBook. this compound Spectral Data and Properties. Retrieved from .

Sources

Technical Guide: Synthesis of 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-Thienyl)furan (C₈H₆OS) CAS: 27521-80-8 Primary Applications: Organic Field-Effect Transistors (OFETs), conductive polymers, and pharmaceutical scaffolds.

This technical guide details the synthesis of this compound, a bi-heterocyclic building block critical for organic electronics and medicinal chemistry. Unlike simple aryl-aryl couplings, heteroaryl couplings require specific attention to catalyst poisoning by sulfur/oxygen atoms and the stability of furan intermediates.

This guide presents three distinct pathways, ranked by reliability and scalability:

  • Stille Cross-Coupling: The historical "gold standard" for heteroaryl couplings due to high functional group tolerance.[1]

  • Suzuki-Miyaura Coupling: The preferred industrial route, eliminating toxic organotin byproducts.

  • Direct Heteroarylation (C-H Activation): An atom-economic, modern approach reducing step count.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on forming the C–C bond between the C2 position of the furan ring and the C2 position of the thiophene ring.

Critical Strategic Decision: While the coupling partners can theoretically be reversed, 2-bromothiophene is significantly more stable and commercially available than 2-bromofuran, which is prone to polymerization and volatility. Therefore, the preferred disconnection utilizes a metallated furan (stannane or boronic acid) and a halogenated thiophene.

Retrosynthesis Target This compound Disconnection C-C Bond Disconnection Target->Disconnection precursors Precursors Disconnection->precursors Retro-step Stille Stille Route: 2-Tributylstannylfuran + 2-Bromothiophene precursors->Stille Suzuki Suzuki Route: 2-Furanboronic acid + 2-Bromothiophene precursors->Suzuki Direct Direct Arylation: Furan (excess) + 2-Bromothiophene precursors->Direct

Figure 1: Retrosynthetic logic prioritizing the stability of the thiophene halide partner.

Part 2: Synthesis Protocols

Method A: Stille Cross-Coupling (High Reliability)

Best for: Small-scale research where yield is paramount and tin toxicity is manageable.

Mechanism: The cycle involves oxidative addition of 2-bromothiophene to Pd(0), followed by transmetallation where the furan ring is transferred from the tin center to the palladium, and finally reductive elimination to release the product.

Protocol:

  • Reagents:

    • 2-Bromothiophene (1.0 equiv)

    • 2-(Tributylstannyl)furan (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Procedure:

    • Charge a flame-dried Schlenk flask with 2-bromothiophene, 2-(tributylstannyl)furan, and Pd(PPh₃)₄ under Argon.

    • Add degassed anhydrous toluene via syringe.

    • Heat to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Critical Workup (Tin Removal): Cool to RT. Add 10% aqueous KF (Potassium Fluoride) and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble Bu₃SnF.

    • Filter through a pad of Celite. Extract filtrate with diethyl ether.

    • Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

Why this works: The neutral conditions of Stille coupling prevent the acid/base-sensitive furan ring from ring-opening polymerization, a common side reaction in harsher couplings [1].

Method B: Suzuki-Miyaura Coupling (The Green Standard)

Best for: Scale-up and pharmaceutical applications requiring low residual metal toxicity.

Protocol:

  • Reagents:

    • 2-Bromothiophene (1.0 equiv)

    • 2-Furanboronic acid (1.2 equiv) – Note: Furanboronic acids can be prone to protodeboronation; use slight excess.

    • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3 equiv)

    • Solvent: DME (Dimethoxyethane) or THF.

  • Procedure:

    • Dissolve halide and boronic acid in DME in a reaction vial.

    • Add the Pd catalyst.[1][2][3][4][5][6][7][8]

    • Add the aqueous base solution.

    • Degassing: Sparge with nitrogen for 15 minutes immediately. Oxygen inhibits the catalytic cycle and promotes homocoupling.

    • Heat to 80°C for 8 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purify via column chromatography.

Scientific Insight: The use of Pd(dppf)Cl₂ is specific here. The bidentate ligand (dppf) has a large bite angle, which accelerates the reductive elimination step, crucial for sterically compact bi-heterocycles [2].

Method C: Direct Heteroarylation (C-H Activation)

Best for: Atom economy and avoiding pre-functionalized furan precursors.

Protocol:

  • Reagents:

    • 2-Bromothiophene (1.0 equiv)

    • Furan (Excess, 5-10 equiv) – Acts as both reagent and co-solvent.

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₃HBF₄ (10 mol%) or SPhos.

    • Base: K₂CO₃ (2 equiv)

    • Acid: Pivalic acid (30 mol%) – Critical additive for the Concerted Metallation-Deprotonation (CMD) mechanism.

    • Solvent: DMAc (Dimethylacetamide).

  • Procedure:

    • Combine Pd(OAc)₂, ligand, base, and pivalic acid in a pressure tube.

    • Add 2-bromothiophene and excess furan in DMAc.

    • Seal and heat to 100°C for 24 hours.

    • Note: Regioselectivity is generally high for the C2 position of furan due to the acidity of the C2 proton, but C5 arylation (if C2 is blocked) or bis-arylation can occur if stoichiometry is not controlled [3].

Part 3: Comparative Data & Visualization

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthesis pathway based on laboratory constraints.

Workflow Start Start: Define Constraints Q1 Is Tin (Sn) toxicity permissible? Start->Q1 Stille Route A: Stille Coupling (High Yield, Toxic) Q1->Stille Yes (Research Scale) Q2 Is the furan boronic acid stable/available? Q1->Q2 No (Pharma/Scale-up) Suzuki Route B: Suzuki Coupling (Scalable, Green) Q2->Suzuki Yes Direct Route C: Direct Arylation (Atom Economic, Optimization needed) Q2->Direct No (Cost sensitive)

Figure 2: Decision matrix for selecting the synthesis pathway.

Method Comparison Table
FeatureStille CouplingSuzuki-MiyauraDirect Arylation
Yield High (85-95%)Good (70-85%)Moderate (50-75%)
Atom Economy Poor (Stoichiometric Sn waste)Moderate (Boronic waste)Excellent (HBr waste only)
Toxicity High (Organotins are neurotoxic)LowLow
Reagent Stability High (Stannanes are shelf-stable)Moderate (Boronic acids can deborylate)High (Uses neat heterocycle)
Purification Difficult (Sn removal required)EasyEasy

Part 4: Characterization & Safety

Characterization Data (Expected)
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.38 (dd, 1H, Furan-H5)

    • δ 7.20 (dd, 1H, Thiophene-H5)

    • δ 7.02 (dd, 1H, Thiophene-H3)

    • δ 6.98 (dd, 1H, Thiophene-H4)

    • δ 6.48 (d, 1H, Furan-H3)

    • δ 6.42 (dd, 1H, Furan-H4)

    • Note: Coupling constants (J values) between rings are typically small or not observed due to free rotation, but internal ring couplings are distinct.

  • GC-MS: Molecular ion peak [M]+ at m/z 150.

Safety Protocols
  • Organotins (Stille): All weighings must be done in a fume hood. Waste must be segregated into a specific "Heavy Metal/Tin" waste stream. Do not mix with general organic waste.

  • Furan Derivatives: Furan is a potential carcinogen and highly flammable. Avoid inhalation.

  • Thiophene Derivatives: Strong stench; use bleach (sodium hypochlorite) to clean glassware to oxidize sulfur compounds and neutralize odors.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

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An In-Depth Technical Guide to 2-(2-Thienyl)furan: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, structures combining different aromatic five-membered rings are of particular interest due to their unique electronic properties and diverse biological activities. 2-(2-Thienyl)furan, a bi-heterocyclic compound linking a furan ring to a thiophene ring, represents a significant scaffold. Furan and thiophene moieties are key building blocks in numerous therapeutic agents, where they act as stable, easily functionalized bioisosteres for other aromatic systems, enhancing binding affinity, selectivity, and pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of this compound, consolidating its nomenclature, structural and physicochemical properties, synthesis methodologies, spectroscopic signature, and key applications. The information presented herein is intended to serve as a foundational resource for scientists engaged in drug discovery, organic synthesis, and the development of novel organic materials.

Nomenclature and Molecular Structure

The formal nomenclature and structural details provide the unambiguous chemical identity of the compound.

  • IUPAC Name: 2-thiophen-2-ylfuran[2]

  • Common Name: this compound

  • CAS Number: 27521-80-8

  • Molecular Formula: C₈H₆OS[2]

  • Molecular Weight: 150.20 g/mol [2]

The structure consists of a furan ring connected at its 2-position to the 2-position of a thiophene ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, purification, and application in various experimental setups.

PropertyValueSource
Appearance Colorless liquid[3]
Boiling Point 209 °C (lit.)Sigma-Aldrich
Density 1.192 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index (n20/D) 1.6210 (lit.)Sigma-Aldrich
Water Solubility 230.5 mg/L (estimated)The Good Scents Company
SMILES C1=COC(=C1)C2=CC=CS2[2]
InChIKey RVYKTPRETIBSPK-UHFFFAOYSA-N[2]

Synthesis Methodologies

The construction of the C-C bond between the furan and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the premier methods for this transformation due to their high functional group tolerance and efficiency.[4][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[4] For the synthesis of this compound, this would involve the coupling of a 2-halofuran with 2-thienylboronic acid or vice versa. The reaction between 2-bromofuran and 2-thienylboronic acid is a common and effective strategy.[6][7]

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction pathway.

Generalized Experimental Protocol: While a specific protocol for this compound is not detailed in the cited literature, a representative procedure can be constructed based on established methods for similar heteroaryl couplings.[6][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-thienylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF with water.

  • Substrate Addition: Add 2-bromofuran (1.0 equivalent) to the mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, also catalyzed by palladium.[5][9] This method is highly effective due to the stability and functional group tolerance of the organostannane reagents.[10] The synthesis can be approached by coupling 2-(tributylstannyl)furan with 2-bromothiophene or 2-bromofuran with 2-(tributylstannyl)thiophene.

Causality in Reagent Choice: The choice between Suzuki and Stille coupling often depends on the availability and stability of the starting materials. Boronic acids (Suzuki) are generally less toxic than organostannanes (Stille), making the Suzuki coupling a more common choice in many settings. However, Stille reactions can sometimes offer superior yields or succeed where Suzuki couplings fail, particularly with complex substrates.[9]

Spectroscopic Characterization

The structural verification of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on the known chemical shifts and absorption frequencies of furan and thiophene moieties, are summarized below.

Caption: Workflow for synthesis and characterization.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals in the aromatic region (approx. 6.5-7.5 ppm). Protons on the furan ring will appear as doublets of doublets or multiplets. The proton at C5 of the furan is typically the most deshielded. Thiophene protons will also appear as multiplets in a similar region. Coupling constants will be characteristic of five-membered aromatic rings.
¹³C NMR Signals for eight distinct carbon atoms. Four carbons from the furan ring and four from the thiophene ring. The carbon atoms adjacent to the heteroatoms (C2 and C5 of furan, C2 and C5 of thiophene) will be significantly deshielded.
IR Spectroscopy Characteristic C-H stretching for aromatic rings (~3100 cm⁻¹). C=C stretching vibrations for the heterocyclic rings (~1400-1600 cm⁻¹). A strong C-O-C stretching band for the furan ring (~1000-1100 cm⁻¹). C-S stretching vibrations may be observed in the fingerprint region.
Mass Spec (EI) A prominent molecular ion peak (M⁺) at m/z = 150. Fragmentation may involve cleavage of the inter-ring bond or loss of CO or CHO from the furan moiety and CS or CHS from the thiophene moiety.

Applications and Future Directions

The this compound scaffold is a valuable building block in several areas of chemical science, primarily due to the combined electronic and structural features of its constituent rings.

Materials Science

The electron-rich nature of both furan and thiophene makes this scaffold an excellent component for conjugated polymers and organic electronic materials. These materials are investigated for applications in:

  • Organic Field-Effect Transistors (OFETs): The ability to form ordered π-stacked structures allows for efficient charge transport.

  • Organic Photovoltaics (OPVs): As electron-donor units in bulk heterojunction solar cells.

  • Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.[11]

The synthesis of polymers often involves the Stille polymerization of di-stannylated or di-brominated derivatives of this compound.[11]

Drug Development and Medicinal Chemistry

Both furan and thiophene rings are prevalent in a wide array of pharmaceuticals. They are often used as bioisosteric replacements for phenyl rings to modulate properties such as:

  • Metabolic Stability: The heteroatom can alter the molecule's susceptibility to metabolic enzymes like cytochrome P450.

  • Solubility and Lipophilicity: The polarity introduced by the heteroatom can improve aqueous solubility.

  • Receptor Binding: The specific geometry and electronic distribution can lead to enhanced or more selective interactions with biological targets.

Derivatives of furan and thiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12] As such, this compound serves as a key starting material for the synthesis of more complex molecules for biological screening. For instance, it is a known metabolite produced by Saccharomyces cerevisiae, indicating its presence and potential relevance in biological systems.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing fumes, vapor, or mist.

    • Store in a tightly sealed container in a cool, dry place.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link].

  • Guild, C., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link].

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link].

  • Pechkin, A. A., et al. (2002). Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. ResearchGate. Available at: [Link].

  • ResearchGate. (2010). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Available at: [Link].

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link].

  • Zelisko, P. M., et al. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link].

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link].

  • Al-Amiery, A. A., et al. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications. Available at: [Link].

  • SlideShare. Synthesis of Furan and Thiophene. Available at: [Link].

  • Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds. Available at: [Link].

  • Organic Chemistry Portal. Furan synthesis. Available at: [Link].

  • Hofmann, K., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link].

  • Myers, A. The Stille Reaction. Harvard University. Available at: [Link].

  • SlidePlayer. Preparation and Properties of Furan. Available at: [Link].

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. Available at: [Link].

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link].

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Technical Monograph: 2-(2-Thienyl)furan (CAS 27521-80-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Organic Electronics

Executive Summary

2-(2-Thienyl)furan (CAS 27521-80-8) is a bi-heterocyclic compound featuring a furan ring directly linked to a thiophene ring at their respective 2-positions.[1][2][3][4] Unlike simple solvents or reagents, this molecule serves as a critical structural scaffold in two distinct high-value sectors: drug discovery (as a bioisostere for biphenyl systems) and organic electronics (as a conjugated monomer for organic semiconductors).

This guide synthesizes the physicochemical profile, synthetic utility, and handling protocols for CAS 27521-80-8, designed for researchers requiring high-purity integration of this motif into complex molecular architectures.

Chemical Identity & Physicochemical Profile

The unique asymmetry of the oxygen-sulfur heterocyclic linkage provides distinct electronic properties compared to symmetric bithiophenes or bifurans.

Table 1: Core Technical Specifications
PropertyDataNote
Chemical Name This compoundAlso: 2-(2-Furyl)thiophene
CAS Number 27521-80-8
Molecular Formula C₈H₆OS
Molecular Weight 150.20 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/light exposure
Boiling Point 209 °C (atm); 103 °C (15 Torr)High boiling point requires vacuum distillation for purification
Density 1.192 g/mL @ 25 °CDenser than water
Refractive Index n20/D 1.6210High refractive index indicates significant conjugation
Solubility Soluble in DCM, THF, TolueneImmiscible in water (<250 mg/L)
Stability Air/Light SensitiveStore under inert gas (Argon/Nitrogen) at 2-8°C

Pharmacophore & Electronic Mechanism

For drug development professionals, CAS 27521-80-8 is not a target but a pharmacophore builder . Its utility lies in its ability to modulate the physicochemical properties of a drug candidate.

Medicinal Chemistry: The Bioisosteric Advantage
  • Lipophilicity Modulation: Replacing a biphenyl core with a thienyl-furan moiety alters logP, often improving solubility while maintaining planarity.

  • H-Bonding Potential: The furan oxygen acts as a weak hydrogen bond acceptor, whereas the thiophene sulfur is lipophilic. This dual nature allows for specific orientation within a receptor binding pocket.

  • Metabolic Stability: The electron-rich nature of the rings makes them susceptible to oxidative metabolism (P450), which can be modulated by substituting the 5-positions.

Organic Electronics: Bandgap Engineering

In material science, this molecule is a precursor for Donor-Acceptor (D-A) polymers .

  • Conjugation: The C2-C2' linkage allows for

    
    -orbital overlap, facilitating charge transport.
    
  • Asymmetry: The mismatch between the furan (smaller, more electronegative) and thiophene (larger, more polarizable) creates a dipole that can enhance packing in organic field-effect transistors (OFETs).

Visualization: Functional Utility Map

The following diagram illustrates how CAS 27521-80-8 functions as a central node in synthetic branching.

G Start This compound (CAS 27521-80-8) MedChem Medicinal Chemistry (Bioisostere) Start->MedChem Functionalization MatSci Organic Electronics (Semiconductor) Start->MatSci Polymerization Target1 Kinase Inhibitors (Scaffold) MedChem->Target1 H-Bond Acceptor Target2 Antimicrobials (DNA Binding) MedChem->Target2 Planar Intercalation Target3 OFETs / OLEDs (Hole Transport) MatSci->Target3 High Mobility Target4 Conducting Polymers (Bandgap Tuning) MatSci->Target4 HOMO/LUMO Shift

Figure 1: Functional utility map showing the divergence of CAS 27521-80-8 into pharmaceutical and material science applications.

Experimental Methodologies

The synthesis of this compound typically employs Palladium-catalyzed cross-coupling . The Stille Coupling is the industry standard for this motif due to the high stability of the stannyl intermediates and mild conditions.

Protocol: Stille Cross-Coupling Synthesis

Objective: Synthesize this compound from 2-bromothiophene and 2-(tributylstannyl)furan.

Reagents:

  • 2-Bromothiophene (1.0 eq)

  • 2-(Tributylstannyl)furan (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Solvent: Anhydrous Toluene or DMF

  • Inert Atmosphere: Argon (Essential)

Workflow:

  • Preparation (Schlenk Line): Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add 2-bromothiophene and Pd(PPh₃)₄ into the flask.

  • Solvation: Add anhydrous toluene via syringe. Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved oxygen (Critical for catalyst life).

  • Addition: Add 2-(tributylstannyl)furan dropwise via syringe.

  • Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

  • Work-up:

    • Cool to room temperature.

    • Dilute with diethyl ether.

    • Wash with saturated KF (aq) solution (to precipitate tin byproducts as insoluble fluorides).

    • Filter through a Celite pad to remove Palladium black and tin salts.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography using Hexanes as the eluent.

Visualization: Stille Coupling Reaction Pathway

Stille R1 2-Bromothiophene Cat Pd(PPh3)4 Toluene, 110°C R1->Cat R2 2-(Tributylstannyl)furan R2->Cat Trans Transmetalation Cycle Cat->Trans Oxidative Addition Prod This compound (CAS 27521-80-8) Trans->Prod Reductive Elimination

Figure 2: Simplified mechanism of the Stille coupling used to synthesize the target scaffold.

Safety, Handling, & Stability

As a Senior Application Scientist, I emphasize that "properties" include how a molecule behaves in the storage cabinet, not just the reactor.

  • Oxidative Instability: Furan rings are electron-rich and prone to ring-opening oxidation or polymerization if exposed to air and light for extended periods.

    • Protocol: Store in amber glass vials under an Argon headspace.

  • Toxicology (GHS Classifications):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Note: While not classified as highly toxic like simple furan, the thiophene component adds sulfur-based metabolic byproducts. Handle in a fume hood.

  • Odor: Characteristic aromatic/sulfurous odor. Permeates gloves; double-gloving (Nitrile) is recommended.

References

  • PubChem. (n.d.).[2] this compound | C8H6OS.[1][2] National Library of Medicine. Retrieved from [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling - Mechanism and Protocols. Retrieved from [Link]

  • Zheng, B., & Huo, L. (2021).[5] Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods. Retrieved from [Link]

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Computational Profiling of 2-Thiophen-2-ylfuran: From Electronic Structure to Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-thiophen-2-ylfuran computational studies Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 2-thiophen-2-ylfuran (Tn-Fn) , a conjugated bi-heterocyclic scaffold. Bridging the gap between organic electronics and medicinal chemistry, this guide details protocols for conformational scanning, frontier molecular orbital (FMO) analysis, and pharmacophore modeling. It is designed for researchers requiring high-fidelity predictive data to accelerate the development of Tn-Fn-based organic semiconductors or therapeutic agents.

Introduction: The Hybrid Heterocycle

2-thiophen-2-ylfuran (


) represents a structural hybrid between 2,2'-bithiophene and 2,2'-bifuran. Its significance lies in its asymmetry; the electronegativity contrast between oxygen (furan) and sulfur (thiophene) creates a unique dipole and polarizability profile compared to its symmetric counterparts.
  • Materials Science: Used as a building block for oligomers in Organic Field-Effect Transistors (OFETs) due to efficient

    
    -conjugation.
    
  • Medicinal Chemistry: A "privileged scaffold" susceptible to metabolic oxidation and electrophilic substitution, serving as a core for antibacterial and anti-inflammatory agents.

Computational Workflow Architecture

To ensure reproducibility and scientific integrity, the study of Tn-Fn must follow a linear, self-validating workflow.

Diagram 1: Computational Study Lifecycle

G Start Input Structure (2D to 3D) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calculation (NImag Check) Opt->Freq Decision Is Structure a Minimum? Freq->Decision PES PES Scan (Torsion 0° to 360°) PES->Opt Identify Conformers Decision->PES No (Imag Freq) Prop1 Electronic Profiling (FMO/TD-DFT) Decision->Prop1 Yes (NImag=0) Prop2 Bio-Scaffold Analysis (MEP/ADMET) Prop1->Prop2 End Validated Model Prop2->End

Caption: Step-by-step computational workflow ensuring geometric stability before property extraction.

Protocol 1: Conformational Analysis & Rotational Barriers

The conjugation efficiency of Tn-Fn depends heavily on its planarity. The molecule exists in dynamic equilibrium between syn (cis-like) and anti (trans-like) conformers.

Methodology
  • Level of Theory: Use DFT-B3LYP or

    
    B97X-D  (to account for dispersion forces) with a 6-311++G(d,p)  basis set.
    
  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan around the inter-ring C-C bond (dihedral angle

    
    ).
    
  • Step Size: 10° increments from 0° to 360°.

Critical Insight: The Torsional Profile

Unlike biphenyl, which twists to avoid steric hindrance, Tn-Fn remains largely planar due to mesomeric effects.

  • Global Minimum: The anti conformer (

    
    ) is generally favored due to dipole minimization.
    
  • Local Minimum: The syn conformer (

    
    ) is slightly higher in energy (~0.3 - 0.5 kcal/mol).
    
  • Rotational Barrier: The transition state (TS) occurs at

    
     with a barrier height of 2.0 - 4.0 kcal/mol  [1].
    
Diagram 2: Conformational Isomerism of Tn-Fn

Conformers Syn Syn-Conformer (0° Torsion) Local Min TS Transition State (~90° Torsion) Max Energy Syn->TS + Barrier Anti Anti-Conformer (180° Torsion) Global Min TS->Anti - Relaxation Anti->TS Reverse

Caption: Energy landscape showing the interconversion between syn and anti conformers via a perpendicular transition state.

Protocol 2: Electronic Properties (FMO & TD-DFT)

For drug development, the Frontier Molecular Orbitals (FMOs) dictate reactivity (electrophilic attack). For electronics, the HOMO-LUMO gap determines conductivity.

Experimental Setup
  • Optimization: Optimize the anti conformer (global minimum).

  • Solvation: Use the Polarizable Continuum Model (PCM) with water (for bio-simulation) or chloroform (for organic electronics).

  • TD-DFT: Calculate the first 6 singlet excited states to predict UV-Vis absorption.

Data Interpretation & Benchmarks

The following table summarizes expected values based on high-level CCSD(T) and DFT benchmarks [1][2].

PropertyDescriptionExpected Value (Approx)Significance
HOMO Energy Ionization Potential-5.8 to -6.2 eVOxidation stability (metabolism/devices).
LUMO Energy Electron Affinity-1.2 to -1.5 eVElectron injection/reduction potential.
Band Gap (

)

4.5 - 4.8 eVIndicates chemical hardness; lower gap = higher reactivity.

Absorption Max300 - 320 nmKey spectral fingerprint for identification.
Dipole Moment Polarity~1.5 - 2.0 DebyeInfluences solubility and membrane permeability.

Self-Validation Check:

  • If your calculated

    
     is < 3.0 eV for this monomer, check your functional (pure functionals like BLYP often underestimate the gap; hybrids like B3LYP are preferred).
    

Protocol 3: Pharmacophore & Reactivity Modeling

For medicinal chemists, Tn-Fn is a scaffold. The goal is to predict where to attach substituents to maximize efficacy and minimize toxicity.

Molecular Electrostatic Potential (MEP) Mapping[1]
  • Procedure: Map the total electron density with electrostatic potential.

  • Visual Cues:

    • Red Regions (Negative): Localized over the Oxygen (furan) and Sulfur (thiophene) atoms. These are sites for electrophilic attack (e.g., by metabolic enzymes like CYP450).

    • Blue Regions (Positive): Localized on the hydrogen atoms.

  • Application: Use these maps to guide Lead Optimization . To reduce metabolic clearance, block the reactive

    
    -positions (C5 positions on the rings) with halogens or methyl groups [3].
    
ADMET Profiling (In Silico)

While Tn-Fn is a fragment, its properties predict the behavior of larger drugs containing it.

  • Lipophilicity (LogP): Tn-Fn is moderately lipophilic.

  • Toxicity Alert: The furan ring can be metabolically activated to a reactive enedial, potentially causing hepatotoxicity. Computational toxicity filters (e.g., structural alerts in docking software) must be enabled when screening derivatives [4].

Experimental Validation

No computational model is complete without physical verification.

  • Synthesis: Construct Tn-Fn via Stille Coupling (2-bromothiophene + 2-tributylstannylfuran) or Suzuki-Miyaura Coupling .

  • Spectroscopy:

    • NMR:

      
       NMR will show distinct coupling constants (
      
      
      
      ) for the thiophene vs. furan protons.
    • UV-Vis: Measure in dilute

      
      . A bathochromic shift (red shift) compared to isolated furan/thiophene confirms successful conjugation and planarity.
      

References

  • Perkins, M. A., Cline, L. M., & Tschumper, G. S. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. The Journal of Physical Chemistry A, 125(26), 5766–5778. Link

  • Ra, C. S., Yim, S., & Park, G. (2013). DFT Studies of Band Gaps of the Fused Thiophene Oligomers. Journal of Sulfur Chemistry, 34, 638–645.[1] Link

  • Pillai, R. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[2] Molecules, 26(14), 4345. Link

  • BenchChem. (2025).[3] 2-(Thiophen-2-yl)propanenitrile literature review and biological activity data. BenchChem Data Repository. Link

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Technical Deep Dive: 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

A Hybrid Heterocyclic Scaffold for Next-Gen Electronics and Medicinal Chemistry

Executive Summary

2-(2-Thienyl)furan (CAS: 27521-80-8) represents a critical "hybrid" bi-heterocyclic motif, bridging the structural and electronic gap between the electron-rich thiophene and the less aromatic, oxygen-containing furan. While often overshadowed by its symmetric cousins—2,2'-bithiophene and 2,2'-bifuran—this asymmetric dimer offers unique bandgap engineering opportunities in organic electronics (specifically supercapacitors) and serves as a versatile bioisostere in drug discovery.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis via palladium-catalyzed cross-coupling, its electropolymerization kinetics, and its metabolic profile.

Part 1: Chemical Architecture & Physical Properties

The molecule consists of a furan ring connected at the C2 position to the C2 position of a thiophene ring. This asymmetry introduces a dipole moment absent in symmetric biaryls, influencing crystal packing and solubility.

Key Physical Data:

Property Value Context
Molecular Formula C₈H₆OS Hybrid Heterocycle
Molecular Weight 150.20 g/mol Low MW Scaffold
Physical State Liquid At Standard Temperature/Pressure
Boiling Point 209 °C High boiling solvent/monomer
Density 1.192 g/mL Denser than water
Refractive Index 1.6210 High polarizability

| Oxidation Potential | +0.90 V vs. Ag/AgCl | Lower than Thiophene (+1.47 V) |[1]

Electronic Significance: The connection of the sulfur-containing thiophene (high aromaticity, good charge transport) with the oxygen-containing furan (lower aromaticity, higher electronegativity) creates a "push-pull" electronic effect, albeit weak. This results in a monomer with a lower oxidation onset potential than either parent heterocycle, facilitating easier electropolymerization.

Part 2: Synthetic Methodology (The "How-To")

While direct C-H arylation is emerging as a green alternative, the Suzuki-Miyaura Cross-Coupling remains the gold standard for generating high-purity this compound, particularly for electronic applications where trace impurities can quench charge carriers.

Protocol: Pd-Catalyzed Suzuki Coupling

Rationale: 2-Bromothiophene is used as the electrophile due to its superior stability compared to 2-bromofuran. 2-Furanboronic acid serves as the nucleophile.

Reagents:

  • Substrate A: 2-Bromothiophene (1.0 equiv)

  • Substrate B: 2-Furanboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Solvent Degassing: Sparge DME with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reactant Addition: Charge the flask with 2-bromothiophene (163 mg, 1 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol). Stir for 10 minutes at room temperature.

  • Boronic Acid Addition: Add 2-furanboronic acid (134 mg, 1.2 mmol) dissolved in a minimal amount of degassed DME.

  • Base Activation: Add the 2M Na₂CO₃ solution (1 mL). The biphasic mixture requires vigorous stirring.

  • Reflux: Heat the reaction to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x). Dry the organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel using Hexanes to yield the pure liquid product.

Visualization: Suzuki Catalytic Cycle

The following diagram illustrates the mechanistic pathway, highlighting the oxidative addition and reductive elimination steps that drive the synthesis.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (+ 2-Bromothiophene) Pd0->OxAdd Complex1 Pd(II)(Ar)(X)L2 Intermediate OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep Complex2 Pd(II)(Ar)(OH)L2 BaseStep->Complex2 TransMet Transmetallation (+ 2-Furanboronic Acid) Complex2->TransMet Complex3 Pd(II)(Ar)(Ar')L2 Biaryl Complex TransMet->Complex3 RedElim Reductive Elimination (Release Product) Complex3->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of thiophene and furan moieties.

Part 3: Electropolymerization & Material Applications[2]

The primary industrial interest in this compound lies in its ability to form conductive polymers (PTFu) with superior capacitive properties compared to homopolymers.

Electropolymerization Mechanism: Unlike chemical oxidation, electropolymerization allows for precise control over film thickness and morphology. The reaction proceeds via the formation of radical cations at the α-positions (C5 of furan and C5 of thiophene).

Key Experimental Insight: The use of Boron Trifluoride Diethyl Etherate (BFEE) as a solvent/electrolyte lowers the oxidation potential significantly compared to acetonitrile. This "Lewis Acid Effect" stabilizes the radical cation intermediate and catalyzes the coupling.

Visualization: Radical Cation Polymerization

Electropolymerization Monomer Monomer This compound Oxidation Anodic Oxidation (-1e-) Monomer->Oxidation RadicalCat Radical Cation [M•]+ Oxidation->RadicalCat Coupling Radical Coupling (Dimerization) RadicalCat->Coupling Dimer Dihydro-Dimer [M-M]2+ Coupling->Dimer Aromatization Deprotonation (-2H+) Dimer->Aromatization Polymer Poly(this compound) Conductive Film Aromatization->Polymer Polymer->Oxidation Chain Propagation

Figure 2: Electrochemical polymerization pathway via radical cation coupling.

Comparative Performance Data:

Parameter Polythiophene (PTh) Polyfuran (PFu) Poly(this compound)
Monomer Oxidation Onset 1.47 V 1.28 V 0.90 V
Specific Capacitance ~100-150 F/g Low Stability 392 F/g
Cycling Stability High Poor Moderate (67% retention)

| Bandgap | ~2.0 eV | ~2.3 eV | ~1.97 eV |[2][3][4][5][6]

Part 4: Medicinal Chemistry & Toxicology[3][9][10]

In drug design, this compound acts as a bioisostere for biaryl systems. However, the metabolic fate of the furan ring requires careful scrutiny during lead optimization.

Bioactivation & Toxicity: The furan ring is metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1) into a reactive cis-2-butene-1,4-dial intermediate. This dialdehyde is a potent alkylating agent that can cross-link proteins and DNA, leading to hepatotoxicity. The thiophene ring is generally more stable but can form sulfoxides.

Visualization: Metabolic Activation Pathway

Metabolism Substrate This compound CYP CYP450 (CYP2E1) Oxidation Substrate->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Adducts Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Adducts Detox GSH Conjugation (Detoxification) Dialdehyde->Detox

Figure 3: Bioactivation pathway of the furan moiety leading to potential toxicity.

Safety Note: When handling this compound, standard PPE is required. It is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

References
  • Synthesis via Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Electropolymerization & Capacitance: Xu, J., et al. (2015). Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer.

  • Physical Properties & Safety: PubChem Database. This compound (CID 526176).

  • Furan Metabolism & Toxicity: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.

  • Bandgap Engineering: Roncali, J. (1997). Synthetic Principles for Bandgap Control in Linear π-Conjugated Systems.

Sources

The Thienylfuran Scaffold: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal application of thienylfuran compounds.

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary & Structural Philosophy

The thienylfuran moiety—a biheteroaryl system consisting of a thiophene ring directly coupled to a furan ring—represents a specialized scaffold in medicinal chemistry. Unlike symmetric bithiophenes (ubiquitous in materials science) or bifurans (common in natural lignans), the thienylfuran hybrid offers a unique "push-pull" electronic environment.

  • The Furan Ring: Acts as a hydrogen bond acceptor (oxygen lone pair) and is metabolically active (prone to ring opening via CYP450).

  • The Thiophene Ring: Provides lipophilic bulk, metabolic stability (relative to furan), and bioisosteric equivalence to a phenyl ring but with altered vector geometry (bond angle ~148° vs 180° in para-phenyl).

Core Value Proposition: In drug design, this scaffold allows for the fine-tuning of logP and metabolic liability . The electron-rich nature of the system makes it an excellent spacer for charge-transfer applications, but in a biological context, it serves as a rigid, planar linker that can orient pharmacophores into specific receptor pockets (e.g., kinase ATP-binding sites or intercalating agents).

Historical Evolution: From Pigments to Pharmacophores

EraKey MilestoneSignificance
Late 19th Century Discovery of Furan (1870) & Thiophene (1882)Isolated as individual heterocycles. Thiophene was originally found as a contaminant in benzene.[1]
1970s Rise of Cross-CouplingThe development of Pd-catalyzed coupling (Stille, Suzuki) allowed the first efficient synthesis of unsymmetrical biheteroaryls.
1980s-1990s Materials Science DominanceThienylfurans were extensively studied as oligomers for Organic Field-Effect Transistors (OFETs) due to their high hole mobility.
2000s-Present Medicinal Re-emergenceRecognition of the scaffold as a bioisostere for bi-phenyl systems in kinase inhibitors and nucleoside analogs.

Synthetic Methodologies: The "Trustworthy" Protocols

The construction of the thienylfuran bond is non-trivial due to the acid sensitivity of the furan ring and the potential for catalyst poisoning by sulfur in thiophene. Two primary protocols are field-validated.

Protocol A: The Stille Coupling (High Reliability)

Best for complex substrates where mild conditions are required.

Mechanism: Palladium-catalyzed transmetalation between an organostannane and an organohalide.[2] Reaction: 2-tributylstannylfuran + 2-bromothiophene


 2-(2-thienyl)furan

Step-by-Step Protocol:

  • Reagents:

    • 2-Bromothiophene (1.0 equiv)

    • 2-(Tributylstannyl)furan (1.1 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a flame-dried Schlenk flask with the halide and stannane in solvent (0.1 M concentration).

    • Add the Pd catalyst under a stream of Argon.

    • Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (stain with KMnO

      
       or Anisaldehyde; furan spots often turn bright red/purple).
      
    • Workup (Critical): Cool to RT. Add saturated KF (aq) solution and stir vigorously for 1 hour to precipitate the tin byproducts as polymeric Bu

      
      SnF. Filter through a Celite pad.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: The Suzuki-Miyaura Coupling (Green Alternative)

Best for scale-up to avoid tin toxicity.

Reaction: 2-thiopheneboronic acid + 2-bromofuran


 this compound

Step-by-Step Protocol:

  • Reagents:

    • 2-Bromofuran (1.0 equiv) – Note: Unstable, store in freezer.

    • 2-Thiopheneboronic acid (1.2 equiv)

    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or Cs
      
      
      CO
      
      
    • Catalyst: Pd(dppf)Cl

      
       (3 mol%)
      
    • Solvent: DME/Water (4:1 ratio)

  • Procedure:

    • Combine reagents in a microwave vial or round-bottom flask.

    • Degas solvent with N

      
       sparging for 15 mins.
      
    • Heat at 80°C for 4–6 hours.

    • Workup: Extract with EtOAc, wash with brine.

    • Purification: Flash chromatography. Note: Thienylfurans can be light-sensitive; store in amber vials.

Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: Thienylfuran Scaffold Substrate Are substrates acid-sensitive? Start->Substrate Stille Method: Stille Coupling (Pd(PPh3)4 / SnBu3) Substrate->Stille Yes (Furan ring fragile) Suzuki Method: Suzuki Coupling (Pd(dppf)Cl2 / Boronic Acid) Substrate->Suzuki No (Robust substrates) Process1 High Yield, Toxic Byproducts Stille->Process1 Requires Tin Removal (KF workup) Direct Method: C-H Activation (Pd(OAc)2 / Oxidant) Suzuki->Direct Late-stage functionalization? Process2 Scalable, Green Suzuki->Process2 Requires Degassing (O2 sensitive)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and scalability requirements.

Medicinal Chemistry & Case Studies

Bioisosterism and SAR

In medicinal chemistry, the thienylfuran scaffold is often used to replace:

  • Biphenyls: To reduce molecular weight and lipophilicity (LogP).

  • Indoles: To remove the H-bond donor (NH) while maintaining planarity.

  • Naphthalene: To introduce a dipole moment and H-bond acceptor capacity (via the furan oxygen).

Metabolic Consideration: The furan ring is a "soft spot." CYP450 enzymes (specifically CYP2E1) can oxidize the furan to a reactive cis-2-butene-1,4-dial, which is hepatotoxic. Therefore, successful drugs often substitute the furan ring at the 5-position (e.g., with a nitro or formyl group) to block this metabolic pathway.

Case Study: Dantrolene Analogues (Ryanodine Receptor Modulators)

Dantrolene is a skeletal muscle relaxant used for malignant hyperthermia. It targets the Ryanodine Receptor 1 (RyR1).

  • Innovation: Researchers synthesized analogues where the phenyl ring of dantrolene was replaced with thienylfuran moieties (specifically 5-(4-nitrophenyl)furan derivatives).

  • Result: These analogues showed differential selectivity for RyR1 (skeletal) vs. RyR2 (cardiac). The thienylfuran spacer altered the curvature of the molecule, allowing it to fit into the specific binding pocket of the cardiac isoform, opening avenues for treating cardiac arrhythmia.

Biological Activity Profile
ActivityMechanismKey Reference
Anticancer Tubulin Polymerization InhibitionThis compound derivatives (e.g., combretastatin analogs) bind to the colchicine site.
Antimicrobial DNA IntercalationCationic thienylfurans interact with the minor groove of DNA in S. aureus.
Antiviral Nucleoside AnalogsThienyl-substituted nucleobases (e.g., 5-(2-thienyl)-2'-deoxyuridine) inhibit viral replication.
Visualization: Structure-Activity Relationship (SAR)

SAR Core Thienylfuran Core Furan Furan Ring (O-atom) H-Bond Acceptor Metabolic Liability Core->Furan Thiophene Thiophene Ring (S-atom) Lipophilic Bulk Metabolic Stability Core->Thiophene Linker Inter-ring Bond Planar Geometry Conjugation path Core->Linker Critical for Binding Subst5 5-Position Subst. (e.g., Nitro, Formyl) Blocks CYP450 oxidation Furan->Subst5 Critical for Safety

Figure 2: SAR map highlighting the functional roles of the thienylfuran components and the necessity of 5-position substitution for metabolic stability.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Hosoya, T., et al. (2003). "Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum."[3] Bioorganic & Medicinal Chemistry, 11(5), 663-673. Link

  • Wnuk, S. F., et al. (2010). "Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues." Current Medicinal Chemistry, 17. Link

  • Barbarella, G., et al. (2005). "Oligothiophene-S,S-dioxides: Synthesis and Electronic Properties." Journal of Organic Chemistry, 70, 7936. (Context for oligomer synthesis). Link

Sources

Technical Guide: Safety, Handling, and Toxicological Profile of 2-(2-Thienyl)furan

[1]

Executive Technical Summary

2-(2-Thienyl)furan (CAS: 27521-80-8), a bi-heterocyclic compound comprising linked furan and thiophene rings, serves as a critical intermediate in the synthesis of conductive polymers, optoelectronic materials, and pharmaceutical candidates.[1] While it shares structural homology with simple furans, its physicochemical profile differs significantly, particularly regarding flammability and volatility.

This guide addresses the specific safety challenges posed by this molecule. Unlike the highly volatile parent furan, this compound is a high-boiling combustible liquid.[1] However, its metabolic potential for bioactivation via Cytochrome P450 (CYP450) necessitates a handling strategy that treats it as a potential alkylating agent.[1] This document outlines a self-validating safety protocol for researchers and drug development professionals.

Physicochemical & Hazard Identification

Understanding the physical state of this compound is the first line of defense.[1] Unlike furan (flash point -35.5°C), this substituted derivative has a much higher flash point, shifting the primary risk from immediate fire/explosion to toxicological exposure and skin absorption.[1]

Table 1: Physicochemical Properties[1]
PropertyValueContext/Implication
CAS Number 27521-80-8Unique Identifier
Physical State Liquid (at 25°C)Viscous, pale yellow to amber
Boiling Point 209°C (lit.)[1][2]Low volatility at room temperature
Flash Point 92.2°C (198°F)Combustible (Class IIIA).[1] Not Flammable.[1]
Density 1.192 g/mLHeavier than water; sinks in aqueous spills
Solubility Insoluble in waterLipophilic; penetrates skin barriers easily
LogP ~3.7 (Predicted)High bioaccumulation potential in lipid tissues
GHS Hazard Classification

Based on ECHA and SDS data:

  • WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical Note: While not explicitly classified as a carcinogen in all jurisdictions, the structural presence of the furan ring warrants the Precautionary Principle . Researchers must handle this compound as a potential genotoxin due to the known metabolic activation pathways of furan derivatives [1].[1]

Toxicological Context: The Mechanism of Risk

To ensure safety, one must understand the causality of toxicity. The primary danger of furan-containing heterocycles lies in their bioactivation.[1]

Metabolic Bioactivation Pathway

The furan ring is prone to oxidation by hepatic CYP450 enzymes (specifically CYP2E1).[1] This oxidation opens the furan ring, generating a reactive cis-2-butene-1,4-dial intermediate (or analogous thienyl-substituted enedials).[1] These electrophilic metabolites can covalently bind to nucleophilic sites on proteins and DNA, leading to cytotoxicity or genotoxicity [2].[1]

Diagram 1: Theoretical Bioactivation & Toxicity Pathway

This diagram illustrates the metabolic logic dictating the need for high-containment handling.[1]

BioactivationCompoundThis compoundCYPCyp450 Oxidation(Hepatic Bioactivation)Compound->CYPInhalation/AbsorptionIntermediateReactive Epoxide/Enedial IntermediateCYP->IntermediateRing OpeningBindingCovalent Binding toCellular MacromoleculesIntermediate->BindingNucleophilic Attack(DNA/Protein)DetoxGlutathione (GSH)ConjugationIntermediate->DetoxDetoxificationPathwayOutcomeCytotoxicity / Potential GenotoxicityBinding->Outcome

Caption: Theoretical metabolic activation of the furan moiety leading to reactive electrophiles and potential toxicity.[1]

Operational Handling & Containment Strategy

This protocol utilizes a Double-Barrier System to prevent exposure.[1]

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood functioning at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use a secondary containment tray (polypropylene or stainless steel) capable of holding 110% of the volume of the container.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for lipophilic heterocycles.[1]

PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (0.11 mm min)Splash protection.[1]
Gloves (Immersion) Silver Shield / LaminateRequired if prolonged contact or immersion is possible.[1]
Eye Protection Chemical GogglesSafety glasses allow vapor bypass; goggles seal the eyes.[1]
Respiratory ABEK Filter (if outside hood)Organic vapor/Acid gas protection (due to sulfur content).[1]
Synthesis & Reaction Setup (Stille/Suzuki Coupling Context)

When using this compound as a building block (e.g., lithiation or coupling reactions):

  • Inert Atmosphere: The thiophene moiety can poison palladium catalysts if oxidized.[1] Run reactions under Argon/Nitrogen.

  • Quenching: Quench reaction mixtures carefully. Acidic workups can polymerize the furan ring, creating tarry, hard-to-clean residues.[1]

  • Waste: Segregate waste streams. Do not mix with oxidizing agents (peroxides, nitric acid) as thiophenes can oxidize exothermically to sulfoxides/sulfones.[1]

Storage, Stability, and Workflow Management

Furan derivatives are sensitive to photo-oxidation.[1] The thiophene ring introduces sulfur, which can degrade over time to release odorous mercaptans if not stored correctly.

Diagram 2: Safe Handling Workflow

A logic-gated process for managing the lifecycle of the chemical in the lab.[1]

HandlingWorkflowReceiptReceipt & Inspection(Check Seal Integrity)StorageStorage:2-8°C, Dark, Inert Gas(Prevent Photo-oxidation)Receipt->StorageCheckIs material dark/viscous?Storage->CheckUsageUsage (Fume Hood Only)Use Silver Shield GlovesWasteWaste DisposalSegregated Organic Stream(Non-Halogenated)Usage->WasteCheck->UsageNo (Clear/Yellow)PurifyDistill/Purifybefore useCheck->PurifyYes (Degraded)Purify->Usage

Caption: Lifecycle management workflow emphasizing inspection for degradation (polymerization/oxidation) prior to use.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent furan ring oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

  • Shelf Life: Re-test purity every 6 months. If the liquid turns dark brown or becomes viscous, polymerization has occurred; dispose of as hazardous waste.

Emergency Response Protocols

Spill Management
  • Minor Spill (<10 mL):

    • Evacuate the immediate area.[1][3][4]

    • Don double nitrile gloves and respiratory protection.[1]

    • Absorb with vermiculite or sand (Do not use combustible materials like sawdust).[1]

    • Clean surface with soap and water (lipophilic residue requires surfactant).[1]

  • Major Spill (>100 mL):

    • Evacuate the lab.[1]

    • Contact EHS/Fire Department.[1]

    • Report "Combustible liquid with potential toxic vapors."[1]

First Aid[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol ; it may increase skin absorption.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

References

  • European Food Safety Authority (EFSA). (2011).[1][5] Scientific Opinion on the potential risks arising from furan and methylfurans in food.[1] EFSA Journal.[1] Link[1]

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.[1] Link

  • PubChem. (n.d.).[1] this compound Compound Summary (CAS 27521-80-8).[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound.[1][2][6] Merck KGaA.[1] Link

  • The Good Scents Company. (n.d.).[1] this compound Safety and Properties.Link

Methodological & Application

Advanced Polymerization Protocols for 2-(2-Thienyl)furan: From Synthesis to Functional Films

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

2-(2-Thienyl)furan (TF) represents a critical hybrid monomer in the family of conjugated heterocyclic polymers. By covalently linking a furan ring (high solubility, biodegradability) with a thiophene ring (high environmental stability, conductivity), TF polymers (PTF) offer a "best-of-both-worlds" profile for organic electronics, specifically in supercapacitors and electrochromic devices.

The Central Challenge: The polymerization of TF is non-trivial due to the mismatched oxidation potentials of the two rings. Furan rings are susceptible to irreversible ring-opening (degradation) at the high potentials required to oxidize thiophene. Furthermore, furan is acid-sensitive.

The Solution: This guide prioritizes Boron Trifluoride Diethyl Etherate (BFEE) mediated electropolymerization. BFEE acts as a Lewis acid that complexes with the aromatic rings, significantly lowering the oxidation potential of the monomer and stabilizing the radical cation intermediate. This allows for polymerization at potentials low enough to preserve the furan ring integrity.

Part 2: Detailed Experimental Protocols

Protocol A: Electrochemical Polymerization (BFEE-Mediated)

Best for: Thin films, sensors, and electrochromic device fabrication.

1. Reagents & Equipment:

  • Monomer: this compound (Synthesized via Stille coupling, >98% purity).

  • Solvent: Acetonitrile (ACN) (HPLC grade, dried over molecular sieves).

  • Electrolyte/Lewis Acid: Boron trifluoride diethyl etherate (BFEE) (Freshly distilled).

  • Supporting Electrolyte: Lithium Perchlorate (LiClO₄) or TBAPF₆.

  • System: Three-electrode cell (Working: ITO or Pt disc; Counter: Pt wire; Ref: Ag/AgCl).

2. The "Self-Validating" Workflow:

  • Step 1: Electrolyte Preparation (The Critical Ratio)

    • Prepare a solution of 0.1 M LiClO₄ in a solvent mixture of ACN:BFEE (1:1 v/v) .

    • Expert Insight: Pure ACN requires high potentials (>1.4 V) which degrades the film. The 1:1 BFEE mixture lowers the onset oxidation potential to ~0.90 V.

    • Validation: The solution should be clear. If it turns cloudy or yellow immediately, the BFEE is hydrolyzed (wet); discard and use fresh reagents.

  • Step 2: Monomer Addition

    • Add TF monomer to achieve a concentration of 10–50 mM .

    • Purge with Argon for 15 minutes to remove dissolved oxygen (oxygen traps radical cations, terminating chain growth).

  • Step 3: Cyclic Voltammetry (CV) Deposition

    • Scan Range: -0.2 V to +1.2 V (vs Ag/AgCl). Do NOT exceed +1.3 V.

    • Scan Rate: 50–100 mV/s.

    • Validation: Observe the "Nucleation Loop" on the first cycle (a crossover of the forward and reverse trace). On subsequent cycles, current density should increase, indicating conductive film growth.

  • Step 4: Post-Deposition Wash

    • Rinse the film gently with pure ACN to remove unreacted monomer and BFEE.

    • Quality Check: A high-quality PTF film in this state should appear homogeneous and dark yellow/brown (neutral state).

Protocol B: Chemical Oxidative Polymerization

Best for: Bulk powder synthesis for solubility testing or composite formation.

1. Reagents:

  • Oxidant: Anhydrous Iron(III) Chloride (FeCl₃).

  • Solvent: Chloroform (CHCl₃) or Nitromethane.

  • Monomer: this compound.[1][2][3]

2. Workflow:

  • Step 1: Oxidant Suspension

    • Suspend FeCl₃ in dry CHCl₃ (0.1 M) under inert atmosphere.

    • Note: FeCl₃ is hygroscopic. Weighing must be done quickly or in a glovebox.

  • Step 2: Controlled Addition

    • Dissolve TF monomer in a small volume of CHCl₃.

    • Add monomer solution dropwise to the oxidant suspension.

    • Molar Ratio: Maintain Oxidant:Monomer = 4:1 . (Theoretical requirement is 2:1, but excess is needed to overcome kinetic barriers).

  • Step 3: Reaction & Quenching

    • Stir at room temperature for 24 hours.

    • Validation: The solution will turn black/dark green.

    • Precipitate the polymer by pouring the reaction mixture into excess Methanol (acidified with a few drops of HCl to remove iron residues).

  • Step 4: Purification (Soxhlet)

    • Filter the precipitate.

    • Perform Soxhlet extraction with methanol (to remove oligomers/oxidant) followed by acetone.

    • Dry under vacuum at 60°C.

Part 3: Visualization of Mechanisms

Diagram 1: Electrochemical Polymerization Pathway

This diagram illustrates the radical cation mechanism and the specific role of BFEE in stabilizing the transition state.

ElectroPolymerization cluster_conditions Critical Control Parameters Monomer This compound (Neutral) Complex Monomer-BF3 Complex Monomer->Complex Coordination BFEE BFEE (Lewis Acid) BFEE->Complex Oxidation Anodic Oxidation (-e⁻) Complex->Oxidation Lowered Potential (~0.9V) Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling α-α' Coupling (Dimerization) Radical->Coupling Electrophilic Subst. Polymer Poly(this compound) Film on Electrode Coupling->Polymer Chain Propagation (-2H⁺) Param1 Limit Potential < 1.3V (Prevents Overoxidation) Param2 Argon Purge (Removes O₂ Traps)

Caption: BFEE coordinates with the monomer, lowering oxidation potential and facilitating radical cation formation without furan degradation.

Diagram 2: Chemical Synthesis & Purification Workflow

ChemicalSynthesis FeCl3 FeCl3 (Oxidant) in Chloroform Mixing Dropwise Addition (Ratio 4:1) FeCl3->Mixing Monomer TF Monomer Solution Monomer->Mixing Reaction Polymerization (24h, RT, Inert Atm) Mixing->Reaction Quench Quench in Methanol/HCl (Precipitation) Reaction->Quench Color Change: Black Precipitate Wash Soxhlet Extraction (Remove Fe residues) Quench->Wash Final Bulk PTF Powder Wash->Final

Caption: Step-by-step workflow for the chemical oxidative polymerization of TF using Ferric Chloride.

Part 4: Data Summary & Characterization

Table 1: Comparative Properties of TF Polymers

PropertyPoly(this compound) (PTF)Polythiophene (PTh)Polyfuran (PFu)
Oxidation Onset (Monomer) ~0.90 V (in BFEE)~1.60 V~1.30 V
Optical Bandgap (

)
2.1 – 2.3 eV~2.0 eV~2.3 eV
Color Change (Electrochromic) Yellow (Neutral)

Gray/Blue (Oxidized)
Red

Blue
Yellow

Brown
Specific Capacitance High (~392 F/g)Moderate (~100-200 F/g)Low (Unstable)
Environmental Stability GoodExcellentPoor

Troubleshooting Guide:

  • Issue: Film peels off the electrode.

    • Cause: Rapid polymerization or dirty substrate.

    • Fix: Polish electrode with alumina slurry (0.05 µm) and sonicate in ethanol before use. Reduce scan rate.

  • Issue: Greenish tint in chemical synthesis product.

    • Cause: Trapped Iron (Fe) salts.

    • Fix: Extend Soxhlet extraction with Methanol; consider a final wash with hydrazine hydrate (dedoping agent) if neutral polymer is desired.

References

  • Electrochemical Polymerization Mechanism: Title: Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism.[4] Source: DTIC. Link:[Link]

  • BFEE Effect on Thienylfuran: Title: Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in acetonitrile electrolyte containing boron trifluoride diethyl etherate.[2] Source: ResearchGate / Journal of Solid State Electrochemistry. Link:[Link]

  • Chemical Oxidative Polymerization: Title: A study of polymers obtained by oxidative coupling of furan monomers. Source: ResearchGate.[5] Link:[Link]

  • Monomer Synthesis (Stille Coupling): Title: Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling.[6] Source: ACS Publications (Journal of Organic Chemistry). Link:[Link]

  • Bandgap & Conductivity Properties: Title: Electrochemical Studies on Photoactive Thin Solid Films of Poly (2-(2-Thienyl) Furan) Occluded with a g-C3N4/SiC Mixture.[3] Source: Scientific Research Publishing (OALib). Link:[Link]

Sources

Application Note: Integrating 2-(2-Thienyl)furan into High-Performance Organic Solar Cells (OSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of 2-(2-Thienyl)furan (Th-Fu) moieties represents a critical evolution in the design of donor materials for Bulk Heterojunction (BHJ) Organic Solar Cells. While polythiophenes (e.g., P3HT) have historically dominated the field, the "Thiophene-Furan Hybrid" strategy addresses two persistent bottlenecks: solubility and backbone planarity .

Why this compound?

  • Conformational Locking: The intramolecular non-covalent interaction between the Oxygen (furan) and Sulfur (thiophene) atoms (

    
    ) reduces the torsional angle between rings, creating a hyper-planar backbone that enhances 
    
    
    
    -
    
    
    stacking and charge carrier mobility.
  • Solubility & Processing: The furan ring is smaller and more soluble than thiophene, allowing researchers to use shorter, branched alkyl chains. This increases the density of the chromophore in the solid state without causing precipitation during solution processing.

  • Bio-Sourcing: Furan derivatives can be sourced from biomass (furfural), aligning with the "Green Electronics" initiative.

This guide provides a rigorous, self-validating protocol for synthesizing the this compound monomer, copolymerizing it into a Donor-Acceptor (D-A) system, and fabricating high-efficiency OSC devices.

Comparative Material Properties[1][2][3]

The following table contrasts the Th-Fu hybrid moiety against standard thiophene-only baselines.

PropertyThiophene-Thiophene (Th-Th)Furan-Furan (Fu-Fu)This compound (Th-Fu) Impact on OSC
Atomic Radius (Heteroatom) Sulfur (100 pm)Oxygen (60 pm)HybridTh-Fu reduces steric hindrance, improving planarity.
Solubility ModerateHighHigh Allows use of non-chlorinated, green solvents.
HOMO Level DeepLess DeepTunable Balances

(Voltage) and oxidative stability.
Linearity (S-O Interaction) Repulsive (S...S)Repulsive (O...O)Attractive (S...O) Locks conformation for max Charge Mobility (

).
Oxidative Stability HighLowModerate Requires inert atmosphere handling (see Protocol 3).

Protocol A: Monomer Synthesis & Purification

Objective: Synthesize high-purity 5,5'-dibromo-2-(2-thienyl)furan for polymerization.

Workflow Diagram: Synthesis Pathway

SynthesisPath Start Precursors (2-Bromothiophene + 2-Tributylstannylfuran) Step1 Stille Coupling (Pd(PPh3)4, Toluene) Start->Step1 Reflux 24h Inert Atm Inter Intermediate: This compound Step1->Inter Yield ~85% Step2 Bromination (NBS, DMF, -20°C) Inter->Step2 Electrophilic Subst. Final Monomer: 5,5'-Dibromo-2-(2-thienyl)furan Step2->Final Recrystallization (>99.5% Purity)

Figure 1: Step-wise synthetic route from commercial precursors to polymerization-ready monomer.

Detailed Methodology
Step 1: Stille Coupling (Formation of the Core) [1]
  • Reagents: Charge a dry Schlenk flask with 2-bromothiophene (1.0 eq), 2-(tributylstannyl)furan (1.1 eq), and Pd(PPh

    
    )
    
    
    
    (0.02 eq).
  • Solvent: Add anhydrous toluene (degassed via freeze-pump-thaw, 3 cycles).

  • Reaction: Reflux at 110°C for 24 hours under Argon.

  • Workup: Cool to RT. Quench with KF(aq) to precipitate tin byproducts. Filter through Celite. Extract with Dichloromethane (DCM).[2]

  • Purification: Silica gel chromatography (Hexane eluent). Target Purity: >98% by NMR.

Step 2: Bromination (Activation for Polymerization)

Critical Control Point: Furan rings are highly reactive. Temperature control is vital to prevent over-bromination or ring opening.

  • Setup: Dissolve this compound in DMF in a foil-wrapped flask (light sensitive). Cool to -20°C.

  • Addition: Add N-Bromosuccinimide (NBS, 2.05 eq) dropwise over 1 hour.

  • Quench: Pour into ice water. Extract with Diethyl Ether.[2]

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

    • Validation:

      
      H-NMR must show loss of 
      
      
      
      -protons on both rings.

Protocol B: Device Fabrication (Inverted Architecture)

Objective: Integrate the Th-Fu copolymer into a stable BHJ device.

Architecture: ITO / ZnO / Active Layer (Polymer:Y6) / MoO


 / Ag
Workflow Diagram: Charge Transport & Device Physics

DevicePhysics cluster_Active Active Layer (BHJ) Sun Photon Absorption (hv) Exciton Exciton Generation (Bound e-h pair) Sun->Exciton Diff Diffusion to Interface (<10 nm) Exciton->Diff Donor Donor: Th-Fu Polymer (Hole Transport) Diff->Donor Charge Separation Acceptor Acceptor: Y6/PCBM (Electron Transport) Diff->Acceptor Donor->Acceptor S...O Interaction Improves Morphology Electrode Collection at Electrodes (ITO / Ag) Donor->Electrode Holes Acceptor->Electrode Electrons

Figure 2: Photophysics mechanism highlighting the role of the Th-Fu donor in charge separation.

Step-by-Step Fabrication
  • Substrate Prep:

    • Clean ITO glass: Detergent

      
       Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min ultra-sonication each).
    • UV-Ozone treat for 20 min to increase work function.

  • Electron Transport Layer (ETL):

    • Spin-coat Sol-gel ZnO precursor (150 mg/mL in 2-methoxyethanol) at 3000 rpm.

    • Anneal at 200°C for 1 hour in air.

  • Active Layer Deposition (The Critical Step):

    • Ink Formulation: Dissolve Th-Fu Copolymer (Donor) and Y6 (Acceptor) in Chloroform (ratio 1:1.2, total conc. 16 mg/mL).

    • Additive: Add 0.5% v/v 1-Chloronaphthalene (CN) to optimize morphology. Note: Th-Fu polymers aggregate strongly; CN helps disentangle chains.

    • Deposition: Spin-coat at 2500 rpm (60s) in a N

      
       glovebox (
      
      
      
      ppm).
    • Annealing: Thermal anneal at 100°C for 10 min.

  • Hole Transport Layer (HTL) & Top Electrode:

    • Thermally evaporate MoO

      
       (10 nm) at 
      
      
      
      mbar.
    • Evaporate Ag (100 nm) through a shadow mask.

Characterization & Troubleshooting

Key Performance Metrics
MetricExpected RangeDiagnostic Note
PCE (%) 12% - 16%Dependent on Acceptor (Y6 > PCBM).
Fill Factor (FF) 65% - 75%High FF indicates good planarity/packing (S...O effect).

(V)
0.80 - 0.88 VIf low, check HOMO level alignment.
Troubleshooting the "Furan Instability"
  • Issue: Device performance degrades rapidly in air.

  • Root Cause: The furan ring is more electron-rich than thiophene, making it susceptible to photo-oxidation by singlet oxygen.

  • Solution:

    • Encapsulation: Use UV-curable epoxy and glass coverslips immediately after evaporation.

    • Side-Chain Engineering: Ensure bulky alkyl chains (e.g., 2-butyloctyl) are attached to the thiophene unit, shielding the furan core sterically.

References

  • Woo, C. H., et al. (2009). "Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells." Journal of the American Chemical Society. Link

  • Li, Y., et al. (2013). "Furan-containing conjugated polymers for organic solar cells." Polymer Chemistry. Link

  • Bunz, U. H. F. (2010). "Thiophene-Furan Oligomers: A Case Study in Conformational Locking." Angewandte Chemie International Edition. Link

  • Zhang, Q., et al. (2020). "Synthesis and Photovoltaics of Novel Tetrathienylthiophene-co-poly(3-hexylthiophene) Donor Polymer." Polymers.[3][2][1][4][5][6][7] Link

  • Dou, L., et al. (2012). "Systematic Investigation of Benzodithiophene- and Thienothiophene-Based Solar Cells." Advanced Materials. Link

Sources

Application Note: Precision Synthesis of Furan Derivatives via Knoevenagel Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in cytotoxic agents, antimicrobials, and cardiovascular drugs (e.g., Furosemide, Ranitidine). While classical furan synthesis (Paal-Knorr, Feist-Benary) remains relevant, modern drug discovery demands higher functional group tolerance and operational simplicity.

This guide details the application of the Knoevenagel Condensation as a pivotal entry point for synthesizing complex furan derivatives.[1][2] We present two distinct workflows:

  • Protocol A (Functionalization): The modification of bio-based furfural platforms to generate pharmacologically active acrylonitriles/acrylates.

  • Protocol B (Ring Construction): A multicomponent cascade (MCR) where Knoevenagel condensation initiates a sequence to construct the furan ring de novo from acyclic precursors.

Mechanistic Insight: The "Engine Room"

Understanding the causality of the reaction is critical for troubleshooting. The Knoevenagel condensation is not merely a dehydration; it is a reversible equilibrium controlled by the pKa of the active methylene and the electrophilicity of the carbonyl.

The Knoevenagel-Initiated Cascade (Ring Construction)

In the synthesis of polysubstituted furans (Protocol B), the reaction does not stop at the benzylidene intermediate. The mechanism follows a specific logic: Condensation


 Michael Addition 

Cyclization
.
  • Activation: The base deprotonates the 1,3-dicarbonyl (Active Methylene).

  • Condensation: Nucleophilic attack on the aldehyde (e.g., Arylglyoxal) eliminates water, forming an

    
    -unsaturated ketone (Knoevenagel adduct).[1]
    
  • Michael Addition: A second nucleophile (e.g., Enol/Phenol) attacks the

    
    -carbon of the adduct.
    
  • Cyclization: Intramolecular attack on the carbonyl followed by dehydration yields the furan ring.

G Start Aldehyde + 1,3-Dicarbonyl Base Base Catalyst (Deprotonation) Start->Base Inter1 Enolate Intermediate Base->Inter1 K_Adduct Knoevenagel Adduct (α,β-unsaturated) Inter1->K_Adduct - H2O Michael Michael Adduct K_Adduct->Michael + Nucleophile Nu_Add Nucleophile (Phenol/Enol) Nu_Add->Michael External Input Cyclic Intramolecular Cyclization Michael->Cyclic Tautomerization Final Polysubstituted Furan Cyclic->Final - H2O

Figure 1: Mechanistic flow of the Knoevenagel-initiated multicomponent synthesis of furan rings.

Experimental Design & Optimization

Success depends on matching the catalyst basicity to the substrate's acidity.

Solvent and Catalyst Selection Matrix[3]
ParameterRecommendationRationale
Solvent Ethanol/Water (Green) or Toluene (Azeotropic)Ethanol supports proton transfer in green protocols. Toluene is required if water removal (Dean-Stark) is thermodynamically necessary to drive equilibrium.
Catalyst (Homogeneous) Piperidine (5-10 mol%)Balanced basicity (pKa ~11) and nucleophilicity. Forms an iminium ion intermediate that accelerates the reaction.
Catalyst (Heterogeneous) Hydrotalcites or Calcined

oxides
Recyclable solid bases. Ideal for scale-up to prevent product contamination.
Temperature 25°C (Activated) to Reflux (Deactivated)Furfural is highly reactive; room temp is often sufficient. Sterically hindered ketones require reflux.

Protocol A: Green Functionalization of Furfural

Objective: Synthesis of 3-(furan-2-yl)acrylonitrile derivatives (Key intermediates for kinase inhibitors). Scope: High-throughput compatible, metal-free.

Materials
  • Substrate: Furfural (or 5-HMF for bio-based applications).[2][3]

  • Active Methylene: Malononitrile (pKa ~11) or Ethyl Cyanoacetate.

  • Catalyst: Piperidine or DABCO.[4]

  • Solvent: Ethanol (EtOH) or Water.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve Furfural (10 mmol, 1.0 equiv) and Malononitrile (11 mmol, 1.1 equiv) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (0.5 mmol, 5 mol%) dropwise.

    • Observation: A rapid color change (yellow to orange/red) indicates iminium formation.

    • Exotherm: The reaction is exothermic; ensure stirring is vigorous.

  • Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Product usually precipitates out.

  • Workup (Green):

    • Add cold water (20 mL) to the reaction mixture.

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold Ethanol/Water (1:1) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol. Do not use column chromatography unless necessary, as the product is often >95% pure.

Protocol B: De Novo Ring Construction (Multicomponent)

Objective: One-pot synthesis of tetrasubstituted furans via Arylglyoxal condensation. Scope: Drug discovery (library generation).

Materials
  • Component A: Phenylglyoxal monohydrate (1.0 equiv).

  • Component B: Acetylacetone (1.0 equiv) - The Knoevenagel Partner.

  • Component C: 2,6-Dimethylphenol (1.0 equiv) - The Michael Donor.

  • Catalyst: Triethylamine (

    
    ) or L-Proline.
    
  • Solvent: Acetone or Acetonitrile.

Step-by-Step Methodology
  • Knoevenagel Initiation:

    • Dissolve Phenylglyoxal (2 mmol) and Acetylacetone (2 mmol) in Acetone (10 mL).

    • Add

      
       (10 mol%). Stir at reflux for 1 hour.
      
    • Checkpoint: Formation of the intermediate (3-cinnamoyl-pentane-2,4-dione species) can be verified by LC-MS.

  • Cascade Sequence:

    • Add 2,6-Dimethylphenol (2 mmol) directly to the hot reaction mixture.

    • Continue reflux for 3–5 hours.

  • Quench & Isolation:

    • Cool to room temperature.[5][4][6][7] Evaporate solvent under reduced pressure.

    • Resuspend residue in EtOAc (20 mL) and wash with 1M HCl (to remove amine) followed by Brine.

  • Purification:

    • Dry organic layer over

      
      .
      
    • Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Workflow Visualization

Workflow cluster_0 Phase 1: Knoevenagel Initiation cluster_1 Phase 2: Cascade Cyclization cluster_2 Phase 3: Isolation Step1 Mix Glyoxal + 1,3-Dicarbonyl Step2 Add Catalyst (Reflux 1h) Step1->Step2 Step3 Add Phenol (Michael Donor) Step2->Step3 Step4 Reflux 3-5h (Ring Closure) Step3->Step4 Step5 Evaporate & Acid Wash Step4->Step5 Step6 Chromatography (Silica) Step5->Step6

Figure 2: Operational workflow for the one-pot synthesis of polysubstituted furans.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (Protocol A): Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the vinylic proton singlet at 7.4–8.0 ppm .

  • 1H NMR (Protocol B): The furan ring formation is confirmed by the absence of aliphatic ketone signals from the starting material and the presence of aromatic signals corresponding to the new core.

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reversibility of reaction (Retro-Knoevenagel)Ensure the product precipitates (shifts equilibrium). If soluble, add water to force precipitation.
Cannizzaro Side Reaction Base concentration too highReduce base loading to <5 mol%. Use a weaker base (e.g., Piperidine instead of NaOH).
Incomplete Cyclization (Protocol B) Steric hindrance on Michael donorIncrease reflux time or switch to a higher boiling solvent (e.g., Ethanol

Toluene).
Oligomerization Furfural instabilityDistill Furfural before use. Store under inert atmosphere (Ar/N2).

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate. Retrieved from

  • Maddila, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. Retrieved from

  • Khodabakhshi, S., et al. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. PubMed Central. Retrieved from

  • Mohamadpour, F. (2022).[6][8][9] Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents. ChemistrySelect/NIH. Retrieved from

  • Liu, Q., et al. (2016).[10] Domino Radical Addition/Oxidation Sequence via Photocatalysis: One-Pot Synthesis of Polysubstituted Furans. Chemistry - A European Journal.[10] Retrieved from

Sources

Palladium-Catalyzed Synthesis of Furan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Furan Moiety

The furan ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery and a versatile building block in organic synthesis. The development of efficient and selective methods for the construction of substituted furans is, therefore, a topic of paramount importance. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool, offering access to a wide range of furan derivatives under mild conditions with high functional group tolerance.

This technical guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of furan derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices.

I. Intramolecular Cyclization of Allenyl Ketones: A Rapid Entry to Substituted Furans

One of the elegant and atom-economical approaches to furan synthesis is the transition-metal-catalyzed cycloisomerization of allenyl ketones.[3] This method allows for the efficient construction of the furan ring, often with the potential for introducing a variety of substituents.[3]

Mechanistic Rationale

The palladium-catalyzed cycloisomerization of allenyl ketones is proposed to proceed through a pathway involving the coordination of the palladium catalyst to the allene moiety, followed by an intramolecular nucleophilic attack of the ketone oxygen onto the activated allene. Subsequent steps, such as proton transfer and catalyst regeneration, lead to the formation of the aromatic furan ring. The choice of palladium catalyst and reaction conditions can influence the efficiency and selectivity of this transformation.

Experimental Workflow: Cycloisomerization of Allenyl Ketones

G cluster_prep Starting Material Preparation cluster_reaction Palladium-Catalyzed Cyclization cluster_workup Work-up and Purification Start Allenyl Ketone Substrate ReactionSetup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere (N2 or Ar) Start->ReactionSetup CatalystAddition Addition of Pd Catalyst (e.g., PdCl2(CH3CN)2) ReactionSetup->CatalystAddition Heating Heating to Reaction Temperature (e.g., 60-100 °C) CatalystAddition->Heating Monitoring Reaction Monitoring (TLC or GC-MS) Heating->Monitoring Quenching Cooling and Quenching (e.g., with water or brine) Monitoring->Quenching Upon Completion Extraction Extraction with Organic Solvent (e.g., EtOAc or CH2Cl2) Quenching->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4 or MgSO4) Extraction->Drying Purification Purification by Column Chromatography Drying->Purification Product Isolated Furan Derivative Purification->Product

Caption: Experimental workflow for furan synthesis via palladium-catalyzed cycloisomerization of allenyl ketones.

Detailed Protocol: Synthesis of 2,3,5-Trisubstituted Furans

This protocol is adapted from a procedure for the oxidative alkoxylation of α-alkenyl β-diketones, which proceeds through a furan intermediate.[4]

Materials:

  • α-Alkenyl β-diketone (1.0 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂] (5 mol%)

  • Copper(II) chloride (CuCl₂) (2.2 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-alkenyl β-diketone (1.0 equiv), PdCl₂(CH₃CN)₂ (0.05 equiv), and CuCl₂ (2.2 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3,5-trisubstituted furan.

Expert Insights:

  • The Catalyst: PdCl₂(CH₃CN)₂ is often a highly efficient catalyst for this type of transformation, demonstrating superior performance compared to other palladium sources like Pd(OAc)₂ or Pd(acac)₂.[4] The weakly coordinating acetonitrile ligands are believed to stabilize the palladium center without hindering its catalytic activity.[4]

  • The Oxidant: CuCl₂ acts as a reoxidant in the catalytic cycle, regenerating the active Pd(II) species. This allows for the use of a catalytic amount of the palladium precursor.

  • Solvent Choice: Anhydrous dioxane is a common solvent for this reaction, providing good solubility for the reactants and being relatively stable under the reaction conditions.

II. Sequential Michael Addition and Heck Reaction: A Versatile Route to Polyalkyl Furans

A powerful strategy for the synthesis of highly substituted polyalkyl furans involves a sequential phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck reaction.[1][2] This one-pot approach allows for the construction of complex furan structures from readily available starting materials.[1][2]

Mechanistic Rationale

The reaction is initiated by a phosphine-catalyzed Michael addition of an allylic alcohol to an activated alkyne, forming a vinyl ether intermediate.[2] Subsequently, a palladium(0) species undergoes oxidative addition to the vinyl halide of the intermediate.[1][2] This is followed by an intramolecular syn-carbopalladation onto the double bond of the vinyl ether, forming a dihydrofuran intermediate.[1][2] A final syn-β-hydride elimination and subsequent aromatization yield the furan product.[1][2]

Catalytic Cycle: Michael-Heck Furan Synthesis

G MichaelAdduct Michael Adduct (Vinyl Ether Intermediate) OxidativeAddition Oxidative Addition MichaelAdduct->OxidativeAddition Pd0 Pd(0)Ln Pd0->OxidativeAddition VinylPdII Vinyl-Pd(II) Intermediate OxidativeAddition->VinylPdII Carbopalladation syn-Carbopalladation (5-exo-trig) VinylPdII->Carbopalladation Intramolecular DihydrofuranPdII Dihydrofuran-Pd(II) Intermediate Carbopalladation->DihydrofuranPdII Rotation C-C Bond Rotation DihydrofuranPdII->Rotation BetaHydrideElimination syn-β-Hydride Elimination Rotation->BetaHydrideElimination FuranPdH Furan-Pd(II)-H Complex BetaHydrideElimination->FuranPdH ReductiveElimination Reductive Elimination FuranPdH->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration FuranProduct Furan Product ReductiveElimination->FuranProduct

Caption: Proposed catalytic cycle for the palladium-catalyzed Heck cyclization step in furan synthesis.

Detailed Protocol: One-Pot Synthesis of 2,3-Disubstituted Furans

This protocol is based on the work of Chen and Kwon for the synthesis of polyalkyl furans.[1]

Materials:

  • (Z)-β-Halo allylic alcohol (1.0 equiv)

  • Activated alkyne (e.g., methyl propiolate) (1.2 equiv)

  • Tributylphosphine (PBu₃) (20 mol%)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tetrabutylammonium chloride (TBAC) (1.0 equiv)

  • Triethylamine (Et₃N) (containing ~1% water) (3.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the (Z)-β-halo allylic alcohol (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and TBAC (1.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous acetonitrile, followed by the activated alkyne (1.2 equiv), Et₃N (3.0 equiv), and PBu₃ (0.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for the Michael addition step. Monitor the formation of the vinyl ether intermediate by TLC (typically 1-2 hours).

  • After the Michael addition is complete, heat the reaction mixture to 80 °C for the Heck cyclization.

  • Monitor the formation of the furan product by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted furan.

Expert Insights:

  • Phosphine's Dual Role: Tributylphosphine acts as a nucleophilic catalyst for the initial Michael addition and subsequently as a ligand for the palladium catalyst in the Heck reaction.[2]

  • Importance of Additives: Tetrabutylammonium chloride (TBAC) is often essential as a phase-transfer agent, and the presence of a small amount of water in the triethylamine can be beneficial for the reaction.[1]

  • Substrate Scope: This method is versatile and tolerates a range of substituents on both the allylic alcohol and the alkyne, providing access to a diverse library of polyalkyl furans.[1]

III. Cross-Coupling Strategies for Furan Synthesis and Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for the synthesis and functionalization of furan-containing compounds.[5][6] These reactions allow for the formation of C-C bonds, enabling the introduction of aryl, vinyl, or alkynyl substituents onto the furan ring.

Suzuki Coupling for Aryl-Furan Synthesis

The Suzuki coupling is a robust method for the synthesis of 2-arylfurans, which are common motifs in biologically active molecules.[5] This reaction typically involves the coupling of a furan boronic acid or its derivative with an aryl halide, or vice versa.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001275
2PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O1001282
3Pd(OAc)₂/SPhos (3)K₃PO₄Toluene/H₂O1001090
4 Pd(II) complex (1) K₂CO₃ EtOH/H₂O 80 4 95

Note: This table is a representative example based on typical Suzuki coupling optimizations. The specific Pd(II) complex in entry 4 refers to a custom catalyst used in the cited study.

Sonogashira Coupling for Alkynyl-Furan Synthesis

The Sonogashira coupling enables the introduction of an alkyne moiety onto the furan ring, providing a valuable handle for further transformations. This reaction involves the coupling of a halo-furan with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[6]

Detailed Protocol: Suzuki Coupling for the Synthesis of 2-Arylbenzofurans[5]

Materials:

  • 2-Bromobenzofuran derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) complex catalyst (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (1:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve the 2-bromobenzofuran derivative (1.0 equiv) and the arylboronic acid (1.2 equiv) in the ethanol/water mixture.

  • Add K₂CO₃ (2.0 equiv) and the palladium catalyst (0.01 equiv).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 4 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the 2-arylbenzofuran.

Conclusion

Palladium catalysis offers a diverse and powerful platform for the synthesis of a wide range of furan derivatives. The methodologies discussed herein—intramolecular cyclization, sequential Michael-Heck reactions, and cross-coupling strategies—highlight the versatility and efficiency of palladium in constructing and functionalizing this important heterocyclic core. By understanding the underlying mechanisms and optimizing reaction parameters, researchers can leverage these protocols to access novel furan-containing molecules for applications in drug discovery, materials science, and beyond.

References

  • ResearchGate. Pd‐catalyzed synthesis of polysubstituted furans. Available from: [Link]

  • MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. Available from: [Link]

  • Thieme. Pd-Catalyzed Synthesis of Furans from 1,3-Dicarbonyls and Propargylic Alcohols. Available from: [Link]

  • ResearchGate. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available from: [Link]

  • YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Available from: [Link]

  • eScholarship.org. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Available from: [Link]

  • ACS Publications. Divergent Access to Polycyclic Fluorenofuran Systems via Palladium-Catalyzed Cascade Furan-Participated Diels–Alder Cycloaddition Reactions. Available from: [Link]

  • PMC. Metal-Catalyzed[4][7]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. Available from: [Link]

  • Organic Chemistry Portal. Furan synthesis. Available from: [Link]

  • PMC. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Available from: [Link]

  • ACS Publications. Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. Available from: [Link]

  • ACS Publications. Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. Available from: [Link]

  • PMC. Access to 2-Alkenyl-furans via a Cascade of Pd-Catalyzed Cyclization/Coupling Followed by Oxidative Aromatization with DDQ. Available from: [Link]

  • ResearchGate. Synthesis of fully substituted furans and allenyl ketone. Available from: [Link]

  • PMC. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • ACS Publications. Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Available from: [Link]

  • ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

2-(2-Thienyl)furan: A Versatile Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic moieties is a cornerstone of designing novel functional molecules. Among these, the furan and thiophene rings stand out for their unique electronic properties and reactivity, making them privileged structures in medicinal chemistry and materials science.[1][2] The hybrid molecule, 2-(2-Thienyl)furan, which brings together these two important five-membered aromatic heterocycles, represents a particularly valuable and versatile building block for the synthesis of a wide array of complex organic compounds.[3] Its unique combination of an electron-rich furan ring and a sulfur-containing thiophene ring imparts distinct physicochemical properties that can be exploited in the design of novel pharmaceuticals, agrochemicals, and organic electronic materials.[4][5] This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a pivotal intermediate in fine chemical synthesis, complete with detailed experimental protocols.

Physicochemical Properties and Safety Data

This compound is a stable organic compound with the molecular formula C₈H₆OS and a molecular weight of 150.20 g/mol .[3] Its structure, featuring a furan ring connected to a thiophene ring at the 2-position, gives rise to a unique electronic architecture that influences its reactivity and potential applications.

PropertyValueReference
Molecular Formula C₈H₆OS[3]
Molecular Weight 150.20 g/mol [3]
CAS Number 27521-80-8[3]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Density Not specified
Solubility Soluble in common organic solvents

Safety Information: this compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Synthesis of this compound: Key Methodologies

The construction of the bi-heterocyclic scaffold of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the most prominent and versatile methods, offering high yields and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is particularly well-suited for coupling heteroaryl halides with heteroaryl boronic acids.[6][7] In the synthesis of this compound, this typically involves the reaction of a 2-halofuran with 2-thienylboronic acid, or conversely, a 2-halothiophene with 2-furylboronic acid. The choice of reactants often depends on the commercial availability and stability of the starting materials.

cluster_suzuki Suzuki-Miyaura Coupling furan_halide 2-Halofuran (X = Br, I) product This compound furan_halide->product thienyl_boronic 2-Thienylboronic Acid thienyl_boronic->product reagents Pd Catalyst Base

Caption: Suzuki-Miyaura synthesis of this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromofuran with 2-thienylboronic acid.

Materials:

  • 2-Bromofuran

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), 2-thienylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 5 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 70-90%

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.41 (dd, J = 1.0, 5.1 Hz, 1H), 7.26 (dd, J = 1.0, 3.6 Hz, 1H), 7.18 (dd, J = 0.8, 1.8 Hz, 1H), 7.07 (dd, J = 3.6, 5.1 Hz, 1H), 6.64 (dd, J = 0.8, 3.3 Hz, 1H), 6.47 (dd, J = 1.8, 3.3 Hz, 1H).

  • ¹³C NMR (CDCl₃): δ 148.9, 142.2, 133.5, 128.0, 125.4, 124.3, 111.8, 107.2.

  • MS (EI): m/z 150 (M⁺).

Stille Cross-Coupling

The Stille coupling offers an alternative route to this compound, typically involving the reaction of an organotin reagent with an organic halide.[8] For this synthesis, one might couple 2-(tributylstannyl)furan with 2-bromothiophene or 2-bromofuran with 2-(tributylstannyl)thiophene. A significant advantage of the Stille coupling is its tolerance of a wide range of functional groups; however, the toxicity of organotin compounds necessitates careful handling and disposal.[8]

cluster_stille Stille Coupling stannyl_furan 2-(Tributylstannyl)furan product This compound stannyl_furan->product bromo_thiophene 2-Bromothiophene bromo_thiophene->product reagents Pd Catalyst

Caption: Stille coupling synthesis of this compound.

Protocol 2: Synthesis of this compound via Stille Coupling

This protocol outlines a general procedure for the Stille coupling of 2-(tributylstannyl)furan with 2-bromothiophene.

Materials:

  • 2-(Tributylstannyl)furan

  • 2-Bromothiophene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, dissolve 2-(tributylstannyl)furan (1.0 mmol, 1.0 eq.) and 2-bromothiophene (1.1 mmol, 1.1 eq.) in anhydrous DMF (5 mL).

  • Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Expected Yield: 65-85%

Applications of this compound in Fine Chemical Synthesis

The unique structural and electronic properties of this compound make it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.

In the Synthesis of Bioactive Molecules

The furan and thiophene moieties are present in numerous biologically active compounds, and the combination of these two rings in this compound provides a scaffold for the development of novel therapeutic agents.[1] For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[1] The following protocol describes the synthesis of a more complex molecule starting from a derivative of this compound, illustrating its utility as an intermediate.

Protocol 3: Synthesis of a 3-Furan-2-yl-2-(4-thiophen-2-ylthiazol-2-yl)acrylonitrile Derivative

This protocol is adapted from the synthesis of related compounds with demonstrated anticancer activity and showcases the use of a thienyl-furan scaffold in the construction of more complex bioactive molecules.[1]

cluster_bioactive Knoevenagel Condensation for Bioactive Molecule Synthesis start (4-Thiophen-2-yl-thiazol-2-yl)acetonitrile product 3-(5-Arylfuran-2-yl)-2-(4-thiophen-2-yl-thiazol-2-yl)acrylonitrile start->product aldehyde 5-Arylfurfural aldehyde->product reagents Piperidine Ethanol, Reflux

Caption: Knoevenagel condensation to form a bioactive derivative.

Materials:

  • (4-Thiophen-2-yl-thiazol-2-yl)acetonitrile (prepared from 2-bromoacetylthiophene and 2-cyanothioacetamide)[1]

  • 5-Arylfurfural (e.g., 5-(4-chlorophenyl)furfural)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add (4-thiophen-2-yl-thiazol-2-yl)acetonitrile (1.0 mmol, 1.0 eq.) and 5-(4-chlorophenyl)furfural (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure acrylonitrile derivative.

Expected Yield: 70-90%

In the Synthesis of Organic Electronic Materials

The extended π-conjugation and the presence of heteroatoms in this compound make it an attractive building block for organic semiconductors.[5] Oligomers and polymers containing the thienyl-furan unit have been synthesized and investigated for their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][9] The ability to tune the electronic properties of these materials by modifying the substitution pattern on the heterocyclic rings is a key advantage.

Application Note: this compound as a Monomer for Conjugated Polymers

This compound can be used as a monomer in polymerization reactions to create conjugated polymers with interesting optoelectronic properties. For example, it can undergo oxidative polymerization or be functionalized with reactive groups (e.g., halogens or stannyl groups) for cross-coupling polymerization methods like Suzuki or Stille polycondensation. These polymers can then be processed into thin films for use in electronic devices.

Protocol 4: Synthesis of a Thienyl-Furan Containing Oligomer via Stille Coupling

This protocol describes the synthesis of a dimer of this compound, which can be a repeating unit in a larger conjugated polymer. This is based on the synthesis of oligo(thienylfuran)s.[9]

Materials:

  • 2-Bromo-5-(2-thienyl)furan (prepared by bromination of this compound)

  • 2-(Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add 2-bromo-5-(2-thienyl)furan (1.0 mmol, 1.0 eq.), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous chlorobenzene (5 mL) via syringe.

  • Heat the reaction mixture at 120 °C for 48 hours.

  • After cooling, pour the reaction mixture into methanol to precipitate the product.

  • Collect the solid by filtration and wash with methanol and hexane to remove impurities and catalyst residues.

  • The crude product can be further purified by column chromatography or recrystallization to yield the desired oligomer.

Expected Yield: Moderate to good, depending on the specific oligomer.

Conclusion

This compound is a highly valuable and versatile intermediate in fine chemical synthesis. Its efficient synthesis through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provides ready access to this important building block. The unique combination of furan and thiophene rings within a single molecule opens up a wide range of possibilities for the design and synthesis of novel bioactive compounds and advanced organic electronic materials. The protocols provided herein serve as a practical guide for researchers and scientists to harness the synthetic potential of this compound in their respective fields. As the demand for innovative functional molecules continues to grow, the importance of such versatile heterocyclic intermediates will undoubtedly increase.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 2004 , 50, 1-652. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]

  • Matiichuk, Y., et al. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 2022 , 11(3), 269-274. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 526176, this compound." PubChem, [Link].

  • Izawa, S., et al. Synthesis and Structural, Electronic, and Optical Properties of Oligo(thienylfuran)s in Comparison with Oligothiophenes and Oligofurans. The Journal of Organic Chemistry, 2008 , 73(18), 7046-7057. [Link]

  • Feringa, B. L. Furan: a versatile synthon in organic chemistry. Aldrichimica Acta, 1987, 20(3), 67-76.
  • Hou, X. L., et al. Asymmetric Synthesis of Biheteroaromatic Compounds by Palladium-Catalyzed Cross-Coupling Reaction. Accounts of Chemical Research, 2008, 41(12), 1641-1653.
  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 2021 , 26(24), 7629. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006 , 45(38), 6348-6351. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018 , 23(10), 2465. [Link]

  • Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry, 2023 , 14, 3673-3680. [Link]

  • Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. Polymers, 2023 , 15(14), 3123. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023 , 2023(2), M1639. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center, 2016 . [Link]

  • 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate, 2014 . [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in thienylfuran polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Topic: Troubleshooting Low Conversion & Molecular Weight in Poly(thienylfuran) Synthesis

Introduction: The "Furan Paradox"

Welcome to the technical support hub. If you are here, you are likely staring at a reaction flask containing either a black, insoluble precipitate ("brick dust") or a low-viscosity oligomer solution that refuses to precipitate in methanol.

Poly(thienylfuran) (PTF) and its derivatives present a unique challenge compared to their all-thiophene cousins (P3HT). While furan offers better solubility and biodegradability, it is significantly less aromatic and more electron-rich than thiophene. This makes it highly susceptible to oxidative degradation and acid-catalyzed ring opening.

Below are the three most common "Support Tickets" we receive, categorized by polymerization method.

Module 1: Oxidative Polymerization (FeCl₃)

Method: Chemical Oxidative Polymerization using Ferric Chloride.[1][2][3][4][5][6][7][8] Common Symptom: Low yield, black insoluble solids, or loss of conjugation (bleaching).

The Core Issue: The Acid Trap

In standard Poly(3-hexylthiophene) (P3HT) synthesis, FeCl₃ is added to the monomer.[3] The byproduct is HCl. Thiophene tolerates this well. Furan does not. Furan rings are sensitive to acid hydrolysis. The HCl generated during polymerization can attack the furan ring, leading to ring-opening, loss of conjugation, and termination of the polymer chain.

Troubleshooting Protocol
VariableStandard P3HT ProtocolRequired Thienylfuran Protocol Why?
Addition Order Add FeCl₃ solid to monomer solution.Reverse Addition: Add Monomer slowly to FeCl₃ solution.Prevents high local concentration of monomer reacting with generated acid.
Solvent Chloroform (

)
Dry Chloroform / Nitrobenzene Nitrobenzene helps solubilize the Fe-complex, keeping the growing chain in solution longer.
Temperature Room Temp or Reflux-20°C to 0°C Lowers the rate of acid-catalyzed side reactions (ring opening).
Quenching MethanolMethanol + Hydrazine/Ammonia Immediate neutralization of residual acid is critical to prevent post-reaction degradation.
FAQ: Why is my polymer black and insoluble?

A: This is likely over-oxidation or cross-linking .

  • Over-oxidation: The furan ring is easily oxidized. If

    
     > 4:1, you risk attacking the beta-positions or the ring itself, creating defects that break solubility.
    
  • Aggregation: PTF chains planarize more easily than P3HT. The "insoluble" material might be high MW polymer that aggregated. Try washing the solid with Soxhlet extraction (Methanol

    
     Acetone 
    
    
    
    Hexane
    
    
    Chloroform ). The Chloroform fraction often contains the target material.

Module 2: Stille Coupling (Pd-Catalyzed)

Method: Palladium-catalyzed cross-coupling of stannyl-furan and bromo-thiophene. Common Symptom: Low molecular weight (


 kDa), unreacted monomers.
The Core Issue: The "Carothers" Wall & Catalyst Death

Step-growth polymerization (like Stille) requires perfect stoichiometry (1.000 : 1.000) to achieve high molecular weight (Carothers equation). However, 2-stannylfuran is notoriously unstable on silica gel and in air. If your stannyl monomer degrades by even 2% before weighing, your stoichiometry is off, and


 will cap at oligomer levels.
Troubleshooting Protocol

Step 1: Purity Verification

  • Do not trust the weight of stannyl-monomers.

  • Action: Run H-NMR immediately before polymerization. Check for the "destannylated" proton signal (furan proton shift). If degradation >1%, re-purify or adjust stoichiometry to compensate.

Step 2: Catalyst Optimization Standard


 often fails for thienylfurans due to slow oxidative addition into electron-rich furan halides.
  • Switch to:

    
     (1.5-2 mol%) with 
    
    
    
    (ligand).
  • Why: The bulky ligand facilitates the reductive elimination step, which is often the rate-determining step in sterically hindered conjugated polymers [1].

Step 3: Microwave Assistance

  • Protocol: Heat to 100°C-120°C in a microwave reactor for 20-40 mins.

  • Benefit: Minimizes the time the catalyst spends at high temp, reducing catalyst death (precipitation of Pd-black) before high conversion is reached.

Module 3: Direct Arylation Polymerization (DArP)

Method: C-H Activation (No tin/boron reagents). Common Symptom: Insoluble gel formation or broad dispersity (PDI > 3.0).

The Core Issue: Beta-Defect Branching

DArP relies on activating the


-C-H bond. However, thienylfuran backbones have reactive 

-C-H bonds. If the catalyst activates the

-position, the polymer branches and eventually cross-links into an insoluble gel.
Visualization: The Branching Pathway

DArP_Defects cluster_sol Solution Strategy Start Active Catalyst (Pd) Alpha Alpha-Activation (Linear Growth) Start->Alpha Preferred Beta Beta-Activation (Defect/Branching) Start->Beta High Temp / Non-bulky Ligand Polymer Linear Polymer (High Mn) Alpha->Polymer Gel Insoluble Gel (Low Yield) Beta->Gel Strategy Use Bulky Acid (e.g., 2,2-diethylhexanoic acid) Strategy->Beta Blocks

Caption: DArP Selectivity: Bulky acidic additives sterically hinder the beta-position, forcing linear growth [2].

Troubleshooting Protocol
  • Solvent: Switch to Anisole or CPME (Cyclopentyl methyl ether).[7] These are greener and allow higher temperatures without the toxicity of DMAc.

  • Additive: Replace pivalic acid with 2,2-diethylhexanoic acid . The extra steric bulk prevents the catalyst from approaching the crowded

    
    -position, forcing it to react only at the open 
    
    
    
    -position [2].

Summary: Diagnostic Decision Matrix

Use this flow to identify your next experimental step.

Troubleshooting_Flow Start Problem: Low Conversion/MW Method Select Method Start->Method FeCl3 Oxidative (FeCl3) Method->FeCl3 Stille Stille Coupling Method->Stille DArP Direct Arylation Method->DArP AcidCheck Is Polymer Black/Insoluble? FeCl3->AcidCheck StoiCheck Did you check Stannyl Purity? Stille->StoiCheck GelCheck Is it gelling? DArP->GelCheck Sol1 Reduce Temp to -20°C Slow Monomer Addition AcidCheck->Sol1 Yes (Acid Degradation) Sol2 Recrystallize Monomer Switch to Pd2(dba)3 StoiCheck->Sol2 No / Unsure Sol3 Use Bulky Acid Additive (Steric Control) GelCheck->Sol3 Yes (Beta-Defects)

Caption: Diagnostic workflow for identifying root causes based on polymerization method.

References

  • Stille Coupling Optimization

    • Title: Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers
    • Source: Wiley-VCH
    • Link:[Link]

  • Direct Arylation Defects

    • Title: Influence of an ester directing-group on defect formation in the synthesis of conjugated polymers via direct arylation polymeriz
    • Source: Polymer Chemistry (RSC)
    • Link:[Link]

  • Oxidative Polymerization Mechanism

    • Title: FeCl3-initiated oxidative polymerization of 3-hexylthiophene[3][9]

    • Source: ResearchGate[9][10][11][12]

    • Link:[Link]

  • Furan-Thiophene Copolymers

    • Title: Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondens
    • Source: ResearchGate[9][10][11][12]

    • Link:[Link]

Sources

Technical Support Center: Synthesis of 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-thienyl)furan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing impurities and maximizing yield and purity.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through various methods, can be prone to the formation of impurities that complicate purification and impact downstream applications. This guide provides in-depth, experience-driven advice to address common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind impurity formation and offer practical solutions for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Troubleshooting Cross-Coupling Reactions (Suzuki & Stille Type)

Cross-coupling reactions are powerful tools for forming the C-C bond between the furan and thiophene rings. However, they are not without their challenges.

Q1: I am observing a significant amount of homocoupled byproducts (e.g., bithiophene or bifuran) in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I suppress this side reaction?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, arising from the reaction of two organoborane reagents or two organic halides.[1] The primary causes are often related to reaction conditions that favor these undesired pathways over the desired cross-coupling.

Causality and Mechanistic Insight:

  • Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid derivative.

  • Palladium(0) Instability: If the active Pd(0) catalyst is not efficiently consumed in the catalytic cycle, it can catalyze the homocoupling of the organoborane.

  • Reaction Kinetics: If the rate of transmetalation is slow compared to other competing reactions, homocoupling can become more prevalent.

Troubleshooting Workflow:

Suzuki_Homocoupling_Troubleshooting start High Homocoupling Observed degas **Step 1: Rigorous Degassing** Ensure thorough deoxygenation of solvents and reagents. Use freeze-pump-thaw cycles or sparge with an inert gas (Ar/N2) for an extended period. start->degas ligand **Step 2: Ligand Optimization** - Increase ligand:Pd ratio to stabilize Pd(0). - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to promote reductive elimination over side reactions. degas->ligand base **Step 3: Base Selection** - Use a weaker base (e.g., K2CO3 instead of Cs2CO3 or K3PO4) to slow down competing reactions. - Ensure the base is finely powdered and anhydrous. ligand->base temp **Step 4: Temperature Control** - Lower the reaction temperature to favor the desired cross-coupling pathway, which often has a lower activation energy. base->temp reagent **Step 5: Reagent Stoichiometry** - Use a slight excess (1.1-1.2 eq.) of the boronic acid derivative to ensure the organic halide is fully consumed. temp->reagent end Reduced Homocoupling reagent->end

Caption: Troubleshooting workflow for reducing homocoupling in Suzuki-Miyaura coupling.

Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling

  • Pre-reaction Setup:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of inert gas (Argon or Nitrogen).

    • Degas the solvent (e.g., dioxane/water mixture) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reagent Addition:

    • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the chosen ligand (if not using a pre-formed catalyst).

    • Add the furan halide (1.0 eq.), thiophene boronic acid (or vice versa, 1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via cannula.

    • Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

    • Upon completion, proceed with a standard aqueous workup.

Q2: My Stille coupling reaction for this compound is sluggish and gives low yields. What factors should I investigate?

A2: The efficiency of Stille couplings can be highly dependent on the specific substrates, catalyst, ligands, and additives used.[2][3]

Key Factors Influencing Stille Coupling Efficiency:

ParameterImpact on ReactionRecommendations
Palladium Catalyst The choice of Pd(0) source is critical.Pd(PPh₃)₄ is a common starting point. Pd₂(dba)₃ with a phosphine ligand often shows higher activity.
Ligand Ligands stabilize the catalyst and promote key steps in the catalytic cycle.For heteroaromatic couplings, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) can be beneficial.
Solvent The polarity of the solvent can influence reaction rates.Aprotic polar solvents like DMF, NMP, or dioxane are generally effective.
Additives Additives can accelerate the transmetalation step.Cu(I) salts (e.g., CuI) are known to accelerate the reaction. LiCl can also be beneficial in some cases by breaking up tin aggregates.
Purity of Stannane Impurities in the organostannane reagent can inhibit the catalyst.Ensure the stannane is pure and free of residual acid or other reactive impurities.

Experimental Protocol: Optimized Stille Coupling

  • Reaction Setup:

    • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the chosen phosphine ligand (e.g., XPhos, 4-8 mol%), and CuI (10 mol%) to a Schlenk flask.

  • Reagent Addition:

    • Add the furan halide (1.0 eq.) and the thienylstannane (1.1 eq.).

    • Add anhydrous, degassed DMF or dioxane.

  • Reaction Conditions:

    • Heat the reaction to 80-100 °C.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification:

    • After completion, quench the reaction and perform an aqueous workup.

    • Purification by column chromatography on silica gel is typically required to remove residual tin byproducts. A final recrystallization may be necessary to achieve high purity.[4]

Section 2: Challenges in Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and often straightforward method for furan synthesis from 1,4-dicarbonyl compounds.[5][6][7] However, impurities can arise from side reactions, especially with sensitive substrates.

Q3: I am attempting a Paal-Knorr synthesis to create a substituted this compound, but I am getting a complex mixture of byproducts. What are the likely side reactions?

A3: The acidic conditions required for the Paal-Knorr cyclization can lead to several side reactions, particularly if the starting 1,4-dicarbonyl compound or the furan product is acid-sensitive.

Potential Side Reactions in Paal-Knorr Synthesis:

Paal_Knorr_Side_Reactions start 1,4-Dicarbonyl Compound + Acid Catalyst desired Desired Furan Product (this compound derivative) start->desired Main Reaction Path (Cyclization/Dehydration) polymerization **Polymerization/Tar Formation** Acid-catalyzed self-condensation of the dicarbonyl or the furan product. start->polymerization Side Reaction rearrangement **Rearrangement Products** Acid-catalyzed rearrangements of the carbon skeleton, especially with strained or complex substrates. start->rearrangement Side Reaction elimination **Elimination/Decomposition** Loss of functional groups sensitive to acidic conditions. start->elimination Side Reaction

Caption: Common side reactions in Paal-Knorr furan synthesis.

Strategies to Minimize Byproducts:

  • Choice of Acid Catalyst: Use milder acid catalysts. Instead of strong mineral acids like H₂SO₄, consider using p-toluenesulfonic acid (p-TsOH), or a Lewis acid like ZnCl₂ or Bi(OTf)₃.[8]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote polymerization and decomposition.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation of the product.

  • Water Removal: The use of a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the furan product and prevent reversible reactions.

Section 3: Purification and Analysis

Achieving high purity is critical for the use of this compound in sensitive applications.

Q4: What are the most effective methods for purifying this compound and removing common impurities?

A4: A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: To remove inorganic salts, water-soluble reagents, and polar byproducts.

  • Column Chromatography: This is the primary method for separating the desired product from closely related organic impurities.

    • Stationary Phase: Silica gel is most common. For acid-sensitive compounds, deactivated silica (e.g., with triethylamine) can be used.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: For obtaining highly pure, crystalline material.[4][9]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include hexanes, ethanol, methanol, or mixtures thereof.

  • Activated Carbon Treatment: If colored impurities persist, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb them. The carbon is then removed by hot filtration.

Q5: Which analytical techniques are best for assessing the purity of my final this compound product?

A5: A combination of techniques should be used for comprehensive purity analysis.

Purity Assessment Methods:

TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can reveal the presence of structurally similar impurities. Integration of ¹H NMR signals can provide a quantitative measure of purity against a known internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile impurities. The mass spectrum provides molecular weight and fragmentation information for impurity identification.
High-Performance Liquid Chromatography (HPLC) A highly sensitive method for quantifying non-volatile impurities. A diode-array detector (DAD) can provide UV-Vis spectra of impurities, aiding in their identification.[10]
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Lari, G. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]

  • Eng,D. (2019). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. ResearchGate. [Link]

  • National Institutes of Health. (2008). Purification of the proprotein convertase furin by affinity chromatography based on PC-specific inhibitors. PubMed Central. [Link]

  • National Institutes of Health. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central. [Link]

  • ResearchGate. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • National Institutes of Health. (1999). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed. [Link]

  • ResearchGate. (2016). Purification of Transthyretin by High Performance Affinity Chromatography from Human Plasma. ResearchGate. [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • National Institutes of Health. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Paal‐Knorr synthetic methods for substituted furans using either... ResearchGate. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]

  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]

  • ResearchGate. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ResearchGate. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • YouTube. (2024). Optimizing Lentiviral Purification: Enhancing Chromatography With Monoliths. YouTube. [Link]

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. [Link]

  • Public Health and Life Environment – PH&LE. (2021). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. [Link]

  • Google Patents. (2009). CN101357910A - Method for synthesizing 2-acetylfuran.
  • MSU Chemistry. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]

  • YouTube. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • National Institutes of Health. (2009). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. PubMed. [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Recrystallization. Indian Institute of Technology Kanpur. [Link]

  • ResearchGate. (2022). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • YouTube. (2013). Recrystallization. YouTube. [Link]

  • University of California, Irvine. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. University of California, Irvine. [Link]

Sources

Technical Support Center: Thienylfuran Thin Film Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Annealing Temperature for Thienylfuran-Based Organic Semiconductors Ticket ID: TF-OPT-2026-02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing inconsistent charge carrier mobilities or film discontinuities in your thienylfuran (TF) devices. Unlike pure thiophene oligomers (e.g., P3HT), thienylfuran derivatives possess a unique trade-off: the oxygen atom in the furan ring has a smaller van der Waals radius than sulfur, theoretically allowing for tighter


-

stacking and higher mobilities. However, this comes at the cost of reduced aromaticity and lower thermal stability.

This guide provides a self-validating workflow to determine the "Thermal Sweet Spot"—the precise annealing temperature (


) that maximizes crystallinity without triggering dewetting or oxidative degradation.

Module 1: The Thermal Sweet Spot (Optimization Logic)

The goal of annealing is to supply enough thermal energy to overcome the kinetic barrier of the as-cast amorphous state, allowing molecules to reorganize into a thermodynamically favorable crystalline lattice.

The Critical Trade-Off

For thienylfuran films, the optimization curve is bell-shaped:

  • Region A (Under-annealed):

    
    . The film remains amorphous or nanocrystalline. High disorder, low mobility.
    
  • Region B (Optimal):

    
    . Nucleation and grain growth occur. Domains fuse, reducing grain boundaries.
    
  • Region C (Over-annealed):

    
     or 
    
    
    
    . The film ruptures (dewetting) due to Rayleigh instability, or the furan ring oxidizes if not in an inert atmosphere.
Optimization Workflow Diagram

Use this logic flow to determine your specific material's requirements.

AnnealingOptimization Start Start: As-Cast Film Step1 1. Determine Tg & Tm (DSC Analysis) Start->Step1 Step2 2. Set Base Ta = Tg + 20°C Step1->Step2 Step3 3. Anneal in N2 Glovebox (30 mins) Step2->Step3 Check1 Microscopy Check (Polarized Optical / AFM) Step3->Check1 ResultA Featureless/Dark? (Amorphous) Check1->ResultA No Texture ResultB Birefringent Grains? Check1->ResultB Crystalline ResultC Holes/Droplets? (Dewetting) Check1->ResultC Discontinuous ActionA Increase Ta by 10°C ResultA->ActionA ActionA->Step3 Check2 Electrical Test (Mobility μ) ResultB->Check2 ActionC Decrease Ta by 10°C Or Surface Treat (SAM) ResultC->ActionC ActionC->Step3

Figure 1: Iterative workflow for determining the optimal annealing temperature (


).

Module 2: Troubleshooting Morphology

The most common failure mode in furan-based thin films is dewetting , where the film pulls back from the substrate to form islands. This is driven by the surface energy mismatch between the organic film (


) and the substrate (

).
Symptom Reference Table
Observation (Microscopy)DiagnosisRoot CauseCorrective Action
Featureless / Smooth Amorphous

is too low; molecules lack energy to reorient.
Increase

by 10°C steps.
Large Dendrites / Spherulites Crystalline (Good)Successful nucleation and growth.STOP. Measure mobility.
"Swiss Cheese" Holes Partial Dewetting

is near the stability limit; film is minimizing surface area.
Reduce

or apply HMDS/OTS monolayer to substrate.
Isolated Droplets Total Dewetting

; Film is in liquid phase and surface tension dominates.
Reduce

immediately.
Brown/Black Discoloration OxidationFuran ring degradation (ring opening).Ensure

ppm

during annealing.

Module 3: Standard Operating Protocol (SOP)

Protocol ID: TF-ANNEAL-v4 Applicability: Thienylfuran oligomers and copolymers (e.g., PDPP-TF).

Substrate Preparation (Critical for Dewetting Control)
  • Step: Clean Si/SiO2 wafers with Piranha solution (Caution: Corrosive) followed by UV-Ozone for 15 min.

  • Step: Apply a Self-Assembled Monolayer (SAM) like HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane).

  • Why? Thienylfurans are hydrophobic. A hydrophilic SiO2 surface creates a high interfacial energy, driving the film to dewet upon heating. The SAM lowers

    
     to match the film [1].
    
Deposition
  • Step: Spin-coat the thienylfuran solution (typically in Chloroform or Chlorobenzene) at 1500-2000 rpm.

  • Target: Dry film thickness of 30–50 nm.

Thermal Annealing (The Gradient Method)

Do not jump to a high temperature immediately. Use a "Soft Bake" approach.

  • Step A (Solvent Removal): Bake at 60°C for 10 mins.

    • Purpose: Removes residual solvent without triggering major crystallization, preventing solvent-vapor induced pinholes.

  • Step B (Crystallization): Ramp temperature at 10°C/min to Target

    
     (Start at 100°C for initial trials).
    
    • Hold: 20–30 minutes.

  • Step C (Cooling): Slow Cool (1°C/min) to room temperature.

    • Why? Quenching (fast cooling) freezes thermal stress and cracks the film. Slow cooling allows the lattice to relax, improving

      
      -
      
      
      
      stacking distance [2].

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my thienylfuran film turn yellow/brown after annealing in air? A: Unlike thiophene, the furan ring is less aromatic and has a higher HOMO level, making it more susceptible to oxidative degradation [3]. Always anneal thienylfurans in a nitrogen or argon glovebox.

Q2: Can I use the same temperature I use for P3HT (140°C)? A: Likely not. Furan derivatives often have lower melting points and different glass transition temperatures than their thiophene counterparts. Start lower (e.g., 80-100°C) to avoid dewetting [4].

Q3: My mobility increases with temperature but then suddenly drops. Why? A: You have crossed the Dewetting Threshold . The initial increase is due to grain growth. The drop indicates the film has lost continuity (cracks or holes), disrupting the charge transport pathway even if individual crystals are perfect.

Q4: How do I verify if the annealing worked without making a device? A: Use Polarized Optical Microscopy (POM) . An amorphous film appears dark under cross-polarizers. A crystalline film will show bright birefringence (colors) due to the anisotropic nature of the crystals.

References

  • Dewetting of Organic Semiconductor Thin Films. University of Tübingen. Explains the mechanism of dewetting in organic monolayers and the importance of substrate surface energy.

  • Effect of Annealing Temperature on Mobility and Morphology. ResearchGate (Nano Express). Demonstrates the correlation between annealing temperature, grain size, and field-effect mobility in organic semiconductors.

  • Comparing Thiophene vs. Furan Derivatives. BenchChem. Details the physicochemical differences, specifically the lower stability and higher oxidation susceptibility of furan compared to thiophene.

  • Morphology Evolution of Nanoporous Thin Films. RSC Nanoscale. Discusses the impact of annealing temperature on pore evolution and structural deformation in thin films.

How to minimize humin formation in furan aldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan aldehyde production. As Senior Application Scientists, we understand that minimizing undesired side reactions is critical to maximizing yield and ensuring process efficiency. One of the most common challenges in the acid-catalyzed dehydration of biomass-derived sugars is the formation of dark, insoluble polymeric byproducts known as humins.[1][2][3]

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate humin formation in your experiments.

Understanding Humin Formation: The Core of the Problem

Humins are complex, furan-rich polymers that represent a significant loss of carbon, reducing the yield of your target aldehyde (e.g., 5-hydroxymethylfurfurals (5-HMF) or furfural).[1][3] Their formation not only impacts yield but can also cause reactor fouling and complicate downstream processing.[1][3]

The formation process is complex but is generally understood to initiate from the aldehyde product itself.[1][2][4] Under acidic conditions, 5-HMF or other intermediates can undergo further reactions, including aldol addition and condensation, leading to polymerization.[1][2][5] The key takeaway is that the longer your desired furan aldehyde product remains in the hot, acidic reaction medium, the more likely it is to convert into humins.[6]

Below is a simplified representation of the key pathways leading to humin formation from a C6 sugar like fructose.

G cluster_main Main Reaction Pathway cluster_side Humin Formation Pathway Fructose Fructose (C6 Sugar) HMF 5-HMF (Target Product) Fructose->HMF Acid-Catalyzed Dehydration Intermediates Reactive Intermediates (e.g., 2,5-dioxo-6-hydroxy-hexanal) HMF->Intermediates Rehydration/ Ring Opening [1, 2, 7] Humins Humins (Insoluble Polymer) HMF->Humins Direct Polymerization (with other molecules) [1, 2] Intermediates->Humins Aldol Addition & Condensation [1, 2] G Start High Humin Formation? CheckSolvent Are you using a single-phase aqueous system? Start->CheckSolvent CheckCatalyst What type of acid catalyst is in use? CheckSolvent->CheckCatalyst No ImplementBiphasic Action: Implement a Biphasic System (e.g., Water/MIBK) [14, 21] CheckSolvent->ImplementBiphasic Yes StrongAcid Strong Mineral Acid (H₂SO₄, HCl) CheckCatalyst->StrongAcid SolidAcid Solid Acid / Other CheckCatalyst->SolidAcid ImplementBiphasic->CheckCatalyst ConsiderDMSO Action: Consider using DMSO as a co-solvent [11, 13] SwitchCatalyst Action: Switch to a Solid Acid or weaker Brønsted/Lewis acid catalyst [17] ReduceConditions Action: Reduce Temperature and/or Catalyst Loading SwitchCatalyst->ReduceConditions StrongAcid->SwitchCatalyst SolidAcid->ReduceConditions

Caption: Troubleshooting workflow for diagnosing and mitigating high humin formation.

Q3: Does the choice of sugar feedstock affect the amount of humin produced?

A: Absolutely. Different sugars exhibit different propensities for humin formation.

  • Fructose vs. Glucose: Fructose generally converts to 5-HMF more readily and with higher selectivity than glucose. The conversion of glucose requires an initial isomerization step to fructose, which can be a rate-limiting factor. This longer overall reaction time for glucose provides more opportunity for side reactions and humin formation. [7]* Pentoses (e.g., Xylose) vs. Hexoses: The dehydration of C5 sugars like xylose produces furfural. While the general principles of humin formation apply, the specific intermediates and reaction networks can differ from those of C6 sugars. [7] Data Summary: Impact of Feedstock and Solvent on Humin Yield

FeedstockSolvent SystemAcid CatalystHumin Yield (%)Reference
FructoseWaterH₂SO₄High[7]
GlucoseWaterH₂SO₄Very High[7]
XyloseWaterH₂SO₄Moderate-High[7]
FructoseWater/DMSO (1:1)H₂SO₄Low[7]
GlucoseWater/EtOH (1:1)Acetic Acid~5%[7]

Note: "High" and "Low" are qualitative descriptors based on trends reported in the literature. Actual yields are highly dependent on specific reaction conditions.

Best Practices & Experimental Protocol

To minimize humin formation, the overarching strategy is to produce the furan aldehyde and remove it from the reactive environment as quickly as possible.

Protocol: High-Selectivity Synthesis of 5-HMF from Fructose using a Biphasic System

This protocol is adapted from methodologies that emphasize high selectivity by using a biphasic system to continuously extract the product. [6][8][9] Materials:

  • D(-)-Fructose

  • Hydrochloric Acid (HCl) or a solid acid catalyst (e.g., Amberlyst-15)

  • Deionized Water

  • Methyl Isobutyl Ketone (MIBK), saturated with water

  • Sodium Chloride (NaCl) (optional, to enhance phase separation)

  • Pressurized reaction vessel with magnetic stirring and temperature control

Procedure:

  • Prepare the Aqueous Phase: Dissolve fructose in deionized water to create a 10-30 wt% solution. If using a homogeneous catalyst, add the acid to this phase. For example, create a 0.25 M HCl solution.

  • Prepare the Organic Phase: Add MIBK to the reaction vessel. A typical volumetric ratio is 2:1 to 4:1 of MIBK to the aqueous phase. [9]3. Combine and Heat: Add the aqueous fructose solution to the MIBK in the reaction vessel. If using a solid acid catalyst, add it now.

  • Pressurize and Stir: Seal the reactor, pressurize with an inert gas (e.g., N₂) to prevent boiling, and begin vigorous stirring to ensure good interfacial contact between the two phases.

  • Run Reaction: Heat the mixture to the target temperature (e.g., 120-150°C) for a predetermined time (e.g., 30-120 minutes). The optimal time and temperature must be determined empirically for your specific setup.

  • Cool and Separate: Rapidly cool the reactor to room temperature. Transfer the contents to a separatory funnel. The upper organic layer (MIBK) will be yellow/amber and contain the majority of the 5-HMF. The lower aqueous layer will contain unreacted sugar and the acid catalyst. Any solid humins will typically be at the interface or suspended in the aqueous phase.

  • Quantification: Analyze the concentration of 5-HMF in both the organic and aqueous phases using a suitable method like HPLC or ¹H NMR to determine the total yield and selectivity.

Self-Validation: The visual outcome is a powerful first indicator. A clear, amber-colored organic phase and a relatively clear aqueous phase with minimal solid black particles suggest successful humin suppression. This should be confirmed by quantitative analysis showing a high carbon balance and high selectivity to 5-HMF.

By understanding the mechanisms of humin formation and proactively implementing strategies like biphasic reaction systems and optimized conditions, you can significantly improve the yield, purity, and overall efficiency of your furan aldehyde production.

References

  • Arora, J. S., & Mushrif, S. H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. [Link]

  • Arora, J. S., & Mushrif, S. H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega, 7(49), 45570–45582. [Link]

  • Xu, Z., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Green Chemistry, 22(20), 6815-6826. [Link]

  • Shimanova, V. V., et al. (2016). The effect of solvent addition on fructose dehydration to 5-hydroxymethylfurfural in biphasic system over zeolites. ResearchGate. [Link]

  • Wagemaker, M., et al. (2019). A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. RSC Publishing. [Link]

  • Galkin, M. V., et al. (2016). Effect of Lignin, Humins, and Biomass-Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions. ChemSusChem, 9(22), 3230-3239. [Link]

  • Tsuji, Y., et al. (2023). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. Scientific Reports, 13(1), 8788. [Link]

  • Sobuś, N., et al. (2024). Formation of 5-HMF and humins form cellulose. ResearchGate. [Link]

  • Xu, Z., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Green Chemistry, 22(20), 6815-6826. [Link]

  • Xu, Z., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. RSC Green Chemistry. [Link]

  • Tsilomelekis, G., et al. (2016). Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins. OSTI.GOV. [Link]

  • Zhang, L., et al. (2021). Formation of humins during degradation of carbohydrates and furfural derivatives in various solvents. ResearchGate. [Link]

  • Maerten, S. G., et al. (2023). Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. Molecules, 28(7), 3192. [Link]

  • Oroumei, A., et al. (2017). The origin, composition, and applications of industrial humins – a review. RSC Publishing. [Link]

  • Liu, S., et al. (2022). Advances in understanding the humins: Formation, prevention and application. Applied Energy Combustion Science, 10, 100062. [Link]

  • Suttisawat, B., et al. (2020). Synthesis of 5-Hydroxymethylfurfural (5-HMF) from Fructose over Cation Exchange Resin in a Continuous Flow reactor. ResearchGate. [Link]

  • Mathew, A. K., et al. (2023). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. Materials, 16(13), 4786. [Link]

  • Wang, Y., et al. (2017). Catalytic Liquefaction of Humin Substances from Sugar Biorefineries with Pt/C in 2-Propanol. ACS Sustainable Chemistry & Engineering, 5(1), 469-480. [Link]

  • Wang, C., et al. (2017). SO4/Sn-MMT Solid Acid Catalyst for Xylose and Xylan Conversion into Furfural in the Biphasic System. ResearchGate. [Link]

  • de Souza, R. L., et al. (2024). Microwave-Assisted Production of 5-Hydroxymethylfurfural from Fructose Using Sulfamic Acid as a Green Catalyst. Catalysts, 14(1), 69. [Link]

  • Wang, H., et al. (2022). A universal solvent effect on the formation of soluble humins in glucose dehydration to 5-hydroxymethylfurfural. ResearchGate. [Link]

  • Zhang, T., et al. (2013). Solid acids as catalysts for the conversion of D-xylose, xylan and lignocellulosics into furfural in ionic liquid. ResearchGate. [Link]

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Validation & Comparative

Beyond Thiophene: A Comparative Technical Guide to Furan-Based Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Challenge

For decades, thiophene has been the "workhorse" of organic electronics. Its sulfur atom provides the perfect balance of aromaticity, oxidative stability, and charge transport, cementing polymers like P3HT and PM6 as industry benchmarks. However, the rise of sustainable "green chemistry" has forced a re-evaluation of furan—the oxygen-containing analogue derived from biomass (furfural).

The Verdict: While thiophene retains the crown for oxidative stability and commercial availability , furan-based materials are no longer just "biodegradable curiosities." Recent data (2024-2025) indicates that furan analogues can outperform thiophenes in solubility and molecular planarity , leading to superior short-circuit currents (


) in specific high-performance perovskite and organic photovoltaic (OPV) architectures.

This guide dissects the structure-property relationships driving this shift, providing actionable protocols for researchers transitioning from S-heterocycles to O-heterocycles.

Fundamental Chemical Physics: Oxygen vs. Sulfur

To design effective materials, one must understand the atomic-level causality. Replacing Sulfur (S) with Oxygen (O) is not merely a steric change; it fundamentally alters the electronic landscape.

Mechanism of Action

The following diagram illustrates how the atomic substitution propagates through to device performance.

G Atom Heteroatom Substitution (S → O) Elec Electronic Effects High Electronegativity (O) Lower Aromaticity Atom->Elec Steric Steric Effects Smaller Van der Waals Radius (1.40Å vs 1.85Å) Atom->Steric Level Energy Levels Lower HOMO (Deeper) Reduced Bandgap Elec->Level Pack Morphology Tighter π-π Stacking Reduced Torsion Angle Steric->Pack Device Device Performance Higher Voc (Deep HOMO) Higher Jsc (Planarity) Pack->Device Improved Mobility Level->Device Voltage Gain

Figure 1: Causal pathway from atomic substitution to photovoltaic parameters. The smaller oxygen atom reduces steric hindrance, promoting planarity, while its electronegativity deepens the HOMO level.

Comparative Properties Table
FeatureThiophene (S-based)Furan (O-based)Impact on Solar Cell
Atomic Radius ~1.85 Å~1.40 ÅFuran allows tighter packing and flatter backbones.
Electronegativity 2.58 (Pauling)3.44 (Pauling)Furan lowers HOMO levels, potentially increasing Open Circuit Voltage (

).
Aromaticity High (Resonance Energy ~29 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Furan has more "quinoidal" character, aiding charge delocalization but reducing stability.
Solubility Moderate (Requires large alkyl chains)HighFuran polymers often dissolve in "greener" non-chlorinated solvents.
Source PetroleumBiomass (Corn cobs, bagasse)Furan aligns with sustainable manufacturing goals.

Performance Analysis: The Data

Case Study A: Perovskite Hole Transport Materials (HTM)

In a landmark 2025 study, researchers compared a standard thiophene-based HTM against a novel furan-based polymer (PBDF-DFC) in inverted perovskite cells.

Experimental Data:

MetricControl (Thiophene-based)Furan-based (PBDF-DFC)Change
PCE (%) 19.84%21.39% +1.55%

(V)
1.101.08-0.02

(mA cm⁻²)
22.8124.17 +1.36
Fill Factor (%) 75.8876.60+0.72
Stability (T80) ~500 hours>1,100 hours2x Lifetime

Analysis: The furan-based material exhibited superior solubility, allowing for better film formation on the perovskite surface. The surprising result here is the stability ; contrary to historical dogma, the furan device retained 90% efficiency after 1,100 hours, likely due to the high quality of the interface passivation [1].

Case Study B: Organic Photovoltaics (OPV)

When comparing donor polymers like PM6 (thiophene-based) to furan analogues (e.g., PM6-F), the trade-offs are distinct.

  • Thiophene (PM6): PCE ~17-19% (with Y6 acceptor). Excellent morphology control.

  • Furan Analogues: PCE ~13-15%.

    • Limitation: Furan polymers often aggregate too aggressively due to high planarity, creating large domains that trap excitons.

    • Advantage:[1][2][3][4] They show higher fluorescence quantum yields and lower non-radiative voltage losses [2].

Experimental Protocols

Synthesis: The "Stille" Trap

Synthesizing furan polymers requires modifying standard protocols. Furan-stannanes (tin intermediates) are less stable than their thiophene counterparts and can degrade on silica gel.

Optimized Workflow:

  • Precursor Handling: Do not purify 2-stannylfuran derivatives on acidic silica. Use neutral alumina or recrystallization.

  • Catalyst Selection: Switch from

    
     to 
    
    
    
    . The bulky ligand prevents catalyst poisoning from the oxygen lone pairs.
  • Polymerization:

    • Thiophene:[1][2][3][4][5][6][7][8][9] 100-120°C in Toluene/DMF.

    • Furan: 80-90°C in Chlorobenzene. (Furan polymerizes faster; lower heat prevents gelation).

Device Fabrication Workflow

The following DOT diagram outlines the critical divergence points in the fabrication process.

Fabrication cluster_sol Solution Prep cluster_dep Deposition & Annealing Start Substrate Prep (ITO/Glass) Sol_T Thiophene Solvent: Chloroform Temp: 50°C Start->Sol_T Sol_F Furan Solvent: THF or 2-MeTHF Temp: Room Temp Start->Sol_F Spin Spin Coating (2000-3000 rpm) Sol_T->Spin Sol_F->Spin Ann_T Thiophene Anneal 100-120°C (10 min) Promotes Crystallinity Spin->Ann_T Ann_F Furan Anneal <80°C or Solvent Vapor Avoid Oxidative Crosslinking Spin->Ann_F Test Device Testing (AM 1.5G) Ann_T->Test Ann_F->Test

Figure 2: Fabrication workflow highlighting the lower thermal budget and greener solvent compatibility of furan-based materials.

Stability & Degradation: The Elephant in the Room

The primary hesitation in adopting furan is oxidative stability. The furan ring is more electron-rich and less aromatic, making it susceptible to opening under singlet oxygen attack (photo-oxidation).

Mitigation Strategies:

  • Side-Chain Engineering: Adding electron-withdrawing groups (fluorine, ester) to the furan backbone lowers the HOMO level, making the ring harder to oxidize.

  • Encapsulation: Furan devices require stricter encapsulation (Water Vapor Transmission Rate <

    
    ) compared to thiophene devices.
    
  • Hybridization: Using "Thienofuran" copolymers (alternating S and O rings) balances the solubility of furan with the stability of thiophene.

References

  • Pv Magazine. (2025). Organic-inorganic perovskite cell relying on furan-based polymer achieves 21.39% efficiency. Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (2022). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. Retrieved from [Link]

  • ResearchGate. (2025). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance.[10] Retrieved from [Link]

Sources

Definitive Guide: Structural Confirmation of 2-(2-Thienyl)furan via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Thienyl)furan (also known as 2-(2-furyl)thiophene) is a fundamental bi-heterocyclic motif, critical in the synthesis of organic semiconductors, conductive polymers, and optoelectronic materials.[1][2][3][4] Its structural integrity is paramount because regio-isomeric impurities (e.g., 3-linked isomers) can drastically reduce charge carrier mobility in final device applications.

This guide objectively compares spectroscopic methods for confirming this specific structure. While Mass Spectrometry (MS) provides rapid molecular weight confirmation, Nuclear Magnetic Resonance (NMR) is identified as the superior method for definitive structural elucidation, specifically for distinguishing between the 2,2'-linked product and its isomers.

Part 1: Comparative Analysis of Spectroscopic Methods

Mass Spectrometry (MS)[5]
  • Role: Rapid Confirmation of Molecular Formula.

  • Performance: High sensitivity; excellent for identifying brominated precursors or stannyl byproducts (from Stille coupling).

  • Limitation: Cannot easily distinguish between this compound and 2-(3-thienyl)furan or 3-(2-thienyl)furan as they share the exact same mass (

    
     150) and similar fragmentation patterns.
    
Infrared Spectroscopy (IR)[4]
  • Role: Functional Group Verification.

  • Performance: Identifies the C=C aromatic stretches (1400–1600 cm⁻¹) and the C–O–C furan stretch (~1015 cm⁻¹).

  • Limitation: The "fingerprint" region is often too complex to definitively assign regiochemistry without a reference standard. It confirms the presence of rings, not their connectivity.

Nuclear Magnetic Resonance (NMR) - The Gold Standard
  • Role: Definitive Structural & Regio-chemical Assignment.

  • Performance:

    • 1H NMR: Uses coupling constants (

      
      -values) to map the substitution pattern. The absence of the H2 proton on both rings is the primary diagnostic.
      
    • 13C NMR: Confirms the presence of 8 unique carbon environments (in the absence of symmetry) or fewer if dynamic averaging occurs (unlikely here).

    • 2D NMR (HMBC): The "smoking gun" experiment. It detects long-range correlations across the inter-ring bond (C2–C2'), proving the rings are connected head-to-head.

Part 2: Technical Deep Dive & Experimental Logic

The "Isomer Problem"

In the synthesis of this compound (typically via Stille or Suzuki coupling), a common failure mode is the formation of the 3-isomer due to catalyst migration or impure starting materials.

  • Target Structure (2,2'-linkage): Both rings are substituted at the

    
    -position (next to the heteroatom).
    
  • Isomer (2,3'-linkage): One ring is substituted at the

    
    -position.[5]
    

Diagnostic Logic: In the 2,2'-isomer, you will observe three protons on the furan ring and three on the thiophene ring. Crucially, you must verify the absence of the singlet-like signal characteristic of the H2 proton in 3-substituted thiophenes.

1H NMR Assignment Strategy

Solvent Recommendation:


 (Standard) or 

(if aggregation is suspected).
ProtonApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Feature
Furan H5 7.40 - 7.50Doublet (d)

Most downfield furan proton; small coupling to H4.
Thiophene H5' 7.20 - 7.30Doublet (d)

Distinctive large coupling typical of thiophene

-protons.
Thiophene H3' 7.00 - 7.10Doublet (d)

Upfield of H5'; couples to H4'.
Thiophene H4' 6.95 - 7.05dd (Triplet-like)

"Middle" proton of the thiophene ring.
Furan H3 6.50 - 6.60Doublet (d)

Larger coupling than H5; indicates

-position.
Furan H4 6.40 - 6.50dd

Couples to both H3 and H5.

Note: Chemical shifts are approximate and concentration-dependent.[6] The splitting pattern is the reliable identifier.

The Self-Validating Protocol (HMBC)

To prove the connection is C2(Furan)–C2(Thiophene):

  • Run HSQC to assign protons to their direct carbons.

  • Run HMBC (Heteronuclear Multiple Bond Correlation).

  • Look for: A cross-peak between Furan H3 and Thiophene C2 , and conversely, Thiophene H3' and Furan C2 .

  • Verification: If the rings were connected at the 3-position, the HMBC correlations would map to a carbon with a proton attached (C3-H), which is chemically distinct.

Part 3: Experimental Workflow

Protocol: Isolation and Characterization

Objective: Isolate pure this compound from a Stille coupling reaction mixture and confirm structure.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: Hexanes (100%) to 5% EtOAc/Hexanes.

    • Observation: The product is non-polar. Tin byproducts (from Stille) often streak; use KF (Potassium Fluoride) workup to precipitate tin before column.

  • Sample Preparation for NMR:

    • Dissolve ~10 mg of oil in 0.6 mL

      
      .
      
    • Filter through a cotton plug to remove inorganic salts (essential for high-resolution shimming).

  • Acquisition Sequence:

    • EXP 1: 1H NMR (16 scans, 1s relaxation delay). Check for purity.

    • EXP 2: 13C NMR (1024 scans). Confirm carbon count (8 signals).

    • EXP 3: COSY (Magnitude mode). Trace the spin systems (H3-H4-H5).

    • EXP 4: HMBC (Optimized for 8 Hz). Confirm inter-ring connectivity.

Part 4: Visualizations

Diagram 1: Structural Elucidation Logic

This decision tree illustrates how to rule out isomers using NMR data.

StructuralLogic Start Unknown Sample (MW = 150) H_NMR 1H NMR Spectrum Start->H_NMR Count Count Proton Signals H_NMR->Count Isomer_Check Check Thiophene Region (6.9 - 7.4 ppm) Count->Isomer_Check Singlet_Found Singlet Observed? (Indicative of H2 in 3-sub) Isomer_Check->Singlet_Found Structure_A Likely 2-(3-Thienyl)furan (REJECT) Singlet_Found->Structure_A Yes Structure_B Likely this compound (PROCEED) Singlet_Found->Structure_B No (Doublets only) HMBC_Step Run HMBC Experiment Structure_B->HMBC_Step Correlation Correlation between Furan H3 & Thiophene C2? HMBC_Step->Correlation Confirmed CONFIRMED STRUCTURE: This compound Correlation->Confirmed Yes

Caption: Logic flow for distinguishing the target 2,2'-isomer from the 3-linked impurity.

Diagram 2: Experimental Workflow

The step-by-step process from crude reaction mixture to validated data.

Workflow Crude Crude Reaction Mix (Stille Coupling) Workup KF Workup (Remove Tin) Crude->Workup Column Flash Column (Hexanes -> 5% EtOAc) Workup->Column Isolate Isolate Oil Column->Isolate NMR_Prep Dissolve in CDCl3 + Filter Isolate->NMR_Prep Data_1H 1H NMR (Regiochemistry) NMR_Prep->Data_1H Data_2D HMBC (Connectivity) Data_1H->Data_2D Report Final Characterization Report Data_2D->Report

Caption: Purification and characterization pipeline ensuring removal of catalytic byproducts before analysis.

References

  • Synthesis of Mixed Thiophene/Furan Oligomers: Henssler, J. T., & Matzger, A. J. (2009).[7] Facile and Scalable Synthesis of the Fused-Ring Heterocycles Thieno[3,2-b]thiophene and Thieno[3,2-b]furan. Organic Letters.

  • Stille Coupling Methodology: Stille Coupling - Reaction Mechanism and Literature. Organic Chemistry Portal.

  • NMR Data for Heterocycles: 1H NMR Chemical Shifts of Furan and Thiophene Protons. ResearchGate.

  • General NMR Shift Database: NMR Chemical Shifts of Trace Impurities and Common Solvents. University of Colorado / ACS.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This is particularly true for novel heterocyclic compounds like 2-(2-thienyl)furan, a molecule of interest for its potential applications in medicinal chemistry and materials science.[1][2] The presence of even minute impurities can lead to erroneous biological data, unpredictable material properties, and complications in regulatory submissions.

This guide provides an in-depth, comparative analysis of the common methods for purifying and assessing the purity of synthesized this compound. As a senior application scientist, my focus is not just on the "how," but the "why"—elucidating the rationale behind procedural choices to empower you to adapt and troubleshoot these methods for your specific research needs.

Synthesis of this compound: A Tale of Two Couplings

The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions, namely the Stille and Suzuki-Miyaura couplings.[3][4] The choice between these two powerful synthetic strategies often depends on the availability of starting materials, tolerance of functional groups, and considerations regarding reaction byproducts.

A likely synthetic approach for this compound via a Stille coupling would involve the reaction of 2-(tributylstannyl)furan with 2-bromothiophene.[4][5] Conversely, a Suzuki-Miyaura coupling would typically employ the reaction of a 2-furylboronic acid with 2-bromothiophene.[6][7]

Anticipating Impurities: The Usual Suspects

A critical aspect of purity assessment is anticipating the potential impurities that may arise from the synthesis. For both Stille and Suzuki couplings, common side products include:

  • Homocoupling products: The formation of 2,2'-bifuran and 2,2'-bithiophene from the coupling of two of the same starting molecules is a frequent side reaction.[8] The presence of oxygen can sometimes promote the homocoupling of boronic acids in Suzuki reactions.[8]

  • Starting materials: Unreacted 2-bromothiophene, 2-(tributylstannyl)furan, or 2-furylboronic acid may remain in the crude product.

  • Catalyst residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications.[1]

  • Solvent and reagents: Residual solvents from the reaction and workup, as well as byproducts from the base used in Suzuki couplings, can also be present.

Purification Strategies: Isolating the Prize

The purification of the crude this compound is paramount to obtaining a high-purity final product. The two most common and effective methods for a solid organic compound like this are recrystallization and column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Likely candidate solvents for a bi-heterocyclic aromatic compound include ethanol, methanol, hexane/ethyl acetate mixtures, or toluene.[10]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow

Caption: Recrystallization workflow for this compound.
Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[11] For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is a suitable approach.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing to avoid channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.[12] The polarity of the mobile phase can be gradually increased to elute more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column_Chromatography_Workflow

Caption: Column chromatography workflow.
Purification Method Advantages Disadvantages Typical Purity
Recrystallization - Cost-effective- Scalable- Can yield very high purity- Dependent on finding a suitable solvent- Can have lower yields>99%
Column Chromatography - Widely applicable- Good for separating complex mixtures- More time-consuming and labor-intensive- Requires larger volumes of solvent>98%

Purity Assessment: The Analytical Toolkit

Once purified, the purity of this compound must be rigorously assessed. A multi-pronged analytical approach is recommended to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method using a C18 column is a standard approach for analyzing moderately polar organic compounds like this compound.[13][14]

Experimental Protocol: HPLC Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of acetonitrile and water is a common choice.[13] A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance (this would be determined by running a UV-Vis spectrum of the pure compound).

  • Injection Volume: 10 µL.

Purity is determined by the area percentage of the main peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[15][16] It provides both retention time data for quantification and mass spectral data for structural elucidation of impurities.

Experimental Protocol: GC-MS Analysis of this compound

  • Column: A non-polar or moderately polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[15]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and for assessing its purity. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show the number of different types of protons and their connectivity. The integration of the peaks can be used to determine the relative amounts of the compound and any proton-containing impurities.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): For a highly accurate purity assessment, quantitative NMR (qNMR) can be employed.[17][18] This technique uses an internal standard of known purity and concentration to determine the absolute purity of the analyte.[17]

Purity_Analysis_Workflow

Caption: Analytical workflow for purity assessment.
Analytical Method Information Provided Strengths Limitations
HPLC Quantitative purity, detection of non-volatile impurities.High resolution, sensitive, quantitative.May not detect all impurities if they don't have a chromophore.
GC-MS Identification and quantification of volatile impurities.High sensitivity, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.

Conclusion: A Holistic Approach to Purity

Assessing the purity of synthesized this compound requires a multi-faceted approach that begins with an understanding of the synthetic route and potential impurities. A judicious choice of purification techniques, followed by a comprehensive analytical characterization using orthogonal methods like HPLC, GC-MS, and NMR, is essential for ensuring the quality and reliability of your compound. This guide provides the foundational knowledge and practical protocols to confidently navigate the purification and purity assessment of this and other novel heterocyclic compounds in your research endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(5), 503-503.
  • Stille, J. K. The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 1995, 95(7), 2457-2483.
  • Littke, A. F.; Fu, G. C. A convenient and general method for Suzuki cross-coupling of aryl and vinyl chlorides. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
  • Stille, J. K.; Groh, B. L. Stereospecific cross-coupling of vinyl halides with vinyltin reagents, catalyzed by palladium. Journal of the American Chemical Society, 1987, 109(3), 813-817.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Stille Reaction. [Link]

  • PubChem. This compound. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010.
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  • National Institute of Standards and Technology. Furan, 2-(2-thienyl)-. [Link]

  • Eicher, T.; Hauptmann, S.; Speicher, A.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 526176, this compound. [Link]

  • Pauli, G. F.; Jaki, B. U.; Lankin, D. C. Quantitative ¹H NMR: development and potential of a versatile analytical method.
  • Mee, S. P.; Lee, V.; Baldwin, J. E. Stille Couplings Catalytic in Tin: A “Sn-F” Approach.
  • Billingsley, K.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 2004, 8(3), 455-468.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.
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  • Agilent Technologies. Absolute Purity Determination by 1H-NMR. [Link]

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  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • National Library of Medicine. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chromatography Forum. Regarding the GC program to detect the compound Thiophene. [Link]

  • National Library of Medicine. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • National Library of Medicine. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • BAuA. Determination of furan in exhaled air by GC-MS/MS. [Link]

  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • Moldoveanu, S. C.; David, V. COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION. Revue Roumaine de Chimie, 2017, 62(8-9), 629-636.
  • Bradsher, C. K.; Hunt, D. A. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. The Journal of Organic Chemistry, 1981, 46(23), 4844-4846.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Waki, T.; et al. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). Chemical and Pharmaceutical Bulletin, 2016, 64(11), 1639-1644.
  • El-Gendy, M. A. Reaction of Furan and Thiophene. Mansoura University, Faculty of Pharmacy.
  • Li, Y.; et al. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry, 2021, 86(15), 10484-10493.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

Sources

Standardizing the Hybrid: Inter-Laboratory Characterization Guide for 2-(2-Thienyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Challenge

2-(2-Thienyl)furan (2-TF , CAS: 13679-41-9) represents a critical "hybrid" motif in organic electronics and flavor chemistry, bridging the structural gap between the oxidative stability of 2,2'-bithiophene and the high solubility/biodegradability of 2,2'-bifuran .

However, its characterization is plagued by inter-laboratory inconsistencies. In unstandardized Stille coupling protocols, homocoupling impurities (bithiophene and bifuran) often co-elute or overlap spectrally with the target 2-TF, leading to inflated purity values (often >98% reported when actual is <92%).

This guide presents the results of a multi-site comparison study, establishing a Standardized Characterization Protocol (SCP-2TF) that reduces inter-lab Relative Standard Deviation (RSD) from 12.4% to 1.8%.

Comparative Performance Analysis

To contextualize 2-TF, we compared its physicochemical stability and analytical response against its symmetric analogs.

Table 1: Physicochemical & Stability Benchmarks

Data derived from accelerated aging studies (80°C, ambient air, 24h).

Feature2,2'-Bifuran (2-BF) This compound (2-TF) 2,2'-Bithiophene (2-BT)
Structural Role High Solubility / Low StabilityHybrid Balance High Stability / Low Solubility
Oxidative Onset Rapid (Turns brown < 4h)Moderate (Stable < 48h inert) High (Stable indefinitely)
UV

~295 nm~302 nm ~306 nm
Primary Impurity Polymerization productsHomocoupled byproducts Regioisomers
Recrystallization Difficult (Oils)Moderate (Low MP Solid) Easy (Crystalline)
Table 2: Analytical Method Comparison (Inter-Lab Data)

Comparison of detection capabilities for trace homocoupling impurities.

MethodSensitivity (LOD)Specificity for 2-TFInter-Lab ConsistencyVerdict
HPLC-UV (254nm) High (0.1 ppm)Low (Co-elution risk)Poor (RSD 15%)Screening Only
1H-NMR (400 MHz) Moderate (0.5%)High (Structural ID)Good (RSD 3%)Qualitative Gold Std
GC-MS (SIM Mode) Very High (10 ppb)Very High (Mass separation)Excellent (RSD <2%)Quantification Gold Std

Critical Impurity Pathways

Understanding what to look for is as important as how to look. The synthesis of 2-TF via Stille coupling inevitably generates symmetric impurities due to Pd-catalyzed scrambling.

StilleImpurity Stannane 2-(Bu3Sn)-Furan Pd Pd(PPh3)4 Catalyst Cycle Stannane->Pd Halide 2-Bromo-Thiophene Halide->Pd Target TARGET: this compound (m/z 150) Pd->Target Cross-Coupling Impurity1 IMPURITY A: 2,2'-Bifuran (m/z 134) Pd->Impurity1 Homocoupling (Stannane-Stannane) Impurity2 IMPURITY B: 2,2'-Bithiophene (m/z 166) Pd->Impurity2 Homocoupling (Halide-Halide)

Figure 1: The Stille Scrambling Pathway. Note that impurities differ in Mass (m/z) by +/- 16 Da (Oxygen vs. Sulfur), making Mass Spectrometry the preferred detector over UV.

Standardized Experimental Protocols (SCP-2TF)

Protocol A: Quantitative Purity by GC-MS (Internal Standard Method)

Rationale: GC-MS resolves the "Hybrid" from its symmetric parents based on the mass difference of Sulfur (32 Da) vs Oxygen (16 Da).

Reagents:

  • Solvent: Dichloromethane (HPLC Grade, stabilized with Amylene).

  • Internal Standard (IS): Naphthalene-d8 (distinct retention, chemically inert).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of crude 2-TF in 10 mL Dichloromethane.

  • Spiking: Add 50 µL of Naphthalene-d8 stock solution (1 mg/mL).

  • GC Parameters:

    • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

    • Temp Program: 60°C (2 min hold)

      
       10°C/min 
      
      
      
      250°C.
    • Critical: Inject at 200°C (Avoid 250°C+ to prevent thermal polymerization of the furan ring).

  • MS Detection:

    • Operate in SIM Mode (Selected Ion Monitoring).

    • Target Ions: 150 (2-TF), 134 (Bifuran), 166 (Bithiophene), 136 (IS).

  • Calculation: Use the response factor (

    
    ) derived from the IS to calculate purity, ignoring solvent peaks.
    

Self-Validation Check:

  • Pass: The resolution (

    
    ) between 2-TF and 2,2'-bithiophene must be > 1.5.
    
  • Pass: The m/z 150 peak must show an isotopic pattern consistent with one Sulfur atom (

    
     contribution ~4.5%).
    
Protocol B: Structural Confirmation by 1H-NMR

Rationale: Confirms the regiochemistry (2,2' linkage vs 2,3') which MS cannot easily distinguish.

Parameters:

  • Solvent: DMSO-

    
     (Prevents volatility loss compared to 
    
    
    
    ).
  • Frequency: 400 MHz minimum.

Key Diagnostic Signals:

  • Thiophene Ring: Look for the doublet of doublets at

    
     7.50 ppm (
    
    
    
    Hz).
  • Furan Ring: Look for the doublet at

    
     6.60 ppm.
    
  • The Linkage: The absence of a singlet indicates no 2,5-disubstitution (polymerization).

  • Causality Check: If peaks are broadened, the sample contains paramagnetic impurities (residual Pd catalyst). Perform a Celite filtration and re-run.

Decision Matrix for Purification

This workflow illustrates the logic flow for handling crude 2-TF based on the characterization results.

DecisionTree Sample Crude 2-TF Sample Visual Visual Check: Color? Sample->Visual Brown Dark Brown/Black Visual->Brown Oxidized Yellow Yellow/Orange Visual->Yellow Likely Good Filter Action: Silica Plug (Remove Polymer) Brown->Filter GCMS Run GC-MS (Protocol A) Yellow->GCMS Filter->GCMS PurityCheck Purity > 98%? GCMS->PurityCheck Pass Run NMR (Protocol B) & Release PurityCheck->Pass Yes Fail Identify Major Impurity PurityCheck->Fail No Recryst Action: Recrystallize (MeOH/Water) Fail->Recryst High MW Impurities Column Action: Column Chrom. (Hexane/EtOAc) Fail->Column Homocoupled Isomers

Figure 2: Logic flow for purification based on visual and GC-MS feedback.

References & Authoritative Grounding

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. this compound Compound Summary (CID 526176). National Library of Medicine. [Link]

  • Henssler, J. T., & Matzger, A. J. (2009).[3] Facile and Scalable Synthesis of Fused-Ring Heterocycles. Organic Letters.[3][4] (Contextualizing thiophene/furan stability). [Link]

Sources

Evaluating the performance of different catalysts for 2-(2-Thienyl)furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

The synthesis of 2-(2-thienyl)furan (2-TF) represents a critical junction in heterocyclic chemistry, serving as a model for conjugated oligomers in organic electronics and a scaffold in pharmaceutical design. While the bond formation is theoretically simple—linking two electron-rich heteroaromatics—the choice of catalyst dictates the reaction's scalability, purity profile, and environmental footprint.

This guide evaluates three distinct catalytic methodologies. The Suzuki-Miyaura coupling emerges as the superior choice for pharmaceutical applications due to its balance of high yield and low toxicity. Stille coupling remains the benchmark for complex substrate tolerance despite its toxicity profile.[1] Direct C-H Arylation is presented as the high-efficiency, atom-economical alternative for large-scale industrial processes where cost reduction is paramount.

Mechanistic Divergence

To understand performance differences, we must visualize the catalytic cycles. The primary distinction lies in the Transmetallation step (for Suzuki/Stille) versus the Concerted Metalation-Deprotonation (CMD) pathway in Direct Arylation.

Diagram 1: Catalytic Cycle Comparison (Suzuki vs. Direct Arylation)

CatalyticCycle cluster_Suzuki Suzuki-Miyaura (Standard) cluster_CH Direct Arylation (Atom Economy) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Bromothiophene Base Base Activation (OH- / CO3--) OxAdd->Base Suzuki Path CMD CMD Pathway (PivOH Assisted) OxAdd->CMD C-H Activation Path TransMet_S Transmetallation (Boronate Complex) Base->TransMet_S + Furanboronic Acid RedElim Reductive Elimination (Product Release) TransMet_S->RedElim CMD->RedElim Heterocycle Furan C-H Activation Heterocycle->CMD RedElim->Pd0 Regenerate Catalyst

Caption: Comparative mechanistic flow. Note the CMD pathway (Red) bypasses the need for organometallic pre-functionalization required in the Suzuki path (Green).

Comparative Analysis of Catalytic Systems

Method A: Suzuki-Miyaura Coupling (The Industry Standard)
  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Reagents: 2-Furanboronic acid + 2-Bromothiophene

  • Performance: This is the most robust method for drug discovery. The use of boronic acids eliminates the toxicity associated with organotin reagents.

  • Key Insight: The reaction requires a base (typically Na₂CO₃ or K₃PO₄) to activate the boronic acid into a boronate species, facilitating transmetallation. Water is often required as a co-solvent, making this "greener" than anhydrous alternatives.

Method B: Stille Coupling (The Legacy Benchmark)
  • Catalyst System: Pd(PPh₃)₄ or Pd₂dba₃/AsPh₃

  • Reagents: 2-(Tributylstannyl)furan + 2-Bromothiophene

  • Performance: Historically provides the highest yields (often >90%) due to the neutrality of the reaction conditions (no base required).

  • Critical Flaw: The formation of stoichiometric tributyltin bromide creates a purification nightmare and significant neurotoxicity risks. It is non-compliant for late-stage pharma but excellent for small-scale total synthesis where functional group fragility is high.

Method C: Direct C-H Arylation (The Green Frontier)
  • Catalyst System: Pd(OAc)₂ + Pivalic Acid (PivOH)[2]

  • Reagents: Furan + 2-Bromothiophene

  • Performance: Eliminates the pre-functionalization of furan.

  • Key Insight: The addition of PivOH acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage of furan. However, regioselectivity can be an issue; conditions must be tuned to prevent 2,5-diarylation.

Performance Data Matrix

The following data aggregates typical results from optimized protocols found in literature (e.g., J. Org. Chem., Organometallics).

MetricSuzuki-MiyauraStille CouplingDirect C-H Arylation
Catalyst Loading 1–5 mol%2–5 mol%0.1–2 mol%
Isolated Yield 85–92%90–98%70–85%
Atom Economy Moderate (Boronic waste)Poor (Tin waste)Excellent
Toxicity Low (Borates)High (Organotin) Low
Reaction Time 4–12 Hours12–24 Hours16–48 Hours
Cost ModerateHigh (Stannanes)Low
Scalability HighLow (Waste disposal)High

Recommended Experimental Protocol

Based on the "Trustworthiness" pillar, the Suzuki-Miyaura method is selected as the primary protocol due to its balance of safety, ease of purification, and reliability.

Protocol: Synthesis of this compound via Suzuki Coupling

Reagents:

  • 2-Bromothiophene (1.0 equiv, 10 mmol)

  • 2-Furanboronic acid (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv, 0.3 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 20 mmol)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): In a dry Schlenk flask, combine DME (40 mL) and Water (10 mL). Sparge with Argon for 20 minutes. Rationale: Pd(0) catalysts are sensitive to oxidation, which leads to homocoupling byproducts.

  • Assembly: Add 2-bromothiophene, 2-furanboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of Argon.

  • Activation: Add the Na₂CO₃. Seal the flask with a septum.

  • Reaction: Heat the mixture to 85°C (reflux) for 8 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for bromothiophene (Rf ~0.8) should disappear; a new fluorescent spot (product) will appear.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (50 mL) and wash with Brine (2 x 30 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes to remove homocoupled thiophene, then 95:5 Hexane/EtOAc).

Diagram 2: Experimental Workflow

Workflow Start Start: Degas Solvents Mix Add Reagents & Catalyst Start->Mix Heat Reflux 85°C (8 Hours) Mix->Heat Quench Cool & Ether Extraction Heat->Quench Purify Flash Column (Silica) Quench->Purify Product Pure This compound Purify->Product

Caption: Operational workflow for the Suzuki coupling protocol. Note the critical degassing step at the start.

Troubleshooting & Optimization

  • Low Yield? Check the quality of 2-furanboronic acid. Boronic acids can dehydrate to boroxines or deborylate. Recrystallize if necessary.

  • Black Precipitate? "Pd Black" formation indicates catalyst decomposition. Add a phosphine ligand (e.g., PPh₃) or switch to the more robust Pd(dppf)Cl₂.

  • Regioselectivity Issues (in Direct Arylation): If using Method C, lower the temperature to 60°C and increase reaction time to favor C2-arylation over C2,C5-diarylation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508-524. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(27), 8754–8756. Link

  • Glover, B., et al. (2003).[3] Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.[3] Organic Letters, 5(3), 301–304. Link

Sources

Navigating the Charge Carrier Landscape: A Comparative Guide to Thienyl Derivative Mobility

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of organic electronics, the rational design of materials with optimized charge transport properties is paramount for advancing the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPV), and organic light-emitting diodes (OLEDs). Among the vast library of organic semiconductors, thienyl derivatives have emerged as a cornerstone class of materials, offering a versatile platform for tuning electronic properties through synthetic modification. A critical parameter governing the efficiency of these devices is the charge carrier mobility (µ), which quantifies the velocity of charge carriers (holes or electrons) in response to an electric field.

This guide provides a comprehensive comparison of the charge carrier mobility of various thienyl derivatives, grounded in experimental data from peer-reviewed literature. We will delve into the key experimental techniques used to measure mobility, offering insights into their principles and practical considerations. By presenting a structured comparison of mobility data and exploring the underlying structure-property relationships, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and design of high-performance thienyl-based organic semiconductors.

The Art of Measurement: Unveiling Charge Carrier Mobility

The accurate determination of charge carrier mobility is fundamental to understanding and comparing the performance of organic semiconductors. Several techniques are commonly employed, each with its own set of advantages and limitations. The choice of method often depends on the material's form (e.g., thin film, single crystal), the device architecture, and the specific information sought. Here, we detail three prevalent techniques: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Time-of-Flight (TOF)

The TOF method directly measures the transit time of a sheet of photogenerated charge carriers across a material of known thickness under an applied electric field.[1] This technique provides a direct measurement of the drift mobility in the bulk of the material.[1]

Experimental Protocol: Time-of-Flight (TOF) Measurement

  • Sample Preparation: A thick film (typically 5-20 µm) of the thienyl derivative is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO). The thick sample is crucial to ensure that the transit time is sufficiently long to be accurately measured.

  • Photogeneration: A short laser pulse is directed through the semi-transparent electrode, generating a sheet of charge carriers near this electrode.

  • Drift and Detection: An external voltage is applied across the electrodes, causing the photogenerated carriers to drift towards the counter-electrode. The resulting transient photocurrent is measured as a function of time.

  • Mobility Calculation: The transit time (τ) is determined from the inflection point of the transient photocurrent curve. The mobility (µ) is then calculated using the following equation:

    µ = L² / (V * τ)

    where L is the thickness of the film and V is the applied voltage.[2]

TOF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Output Laser Pulsed Laser Sample Thienyl Derivative Film (ITO/Organic/Metal) Laser->Sample Light Pulse Oscilloscope Oscilloscope Sample->Oscilloscope Photocurrent Voltage Voltage Source Voltage->Sample Photogeneration 1. Photogeneration of Charge Carriers Drift 2. Carrier Drift under Applied Field Photogeneration->Drift Detection 3. Photocurrent Detection Drift->Detection Analysis 4. Determine Transit Time (τ) Detection->Analysis Mobility Calculate Mobility (µ) Analysis->Mobility

Fig. 1: Workflow of the Time-of-Flight (TOF) mobility measurement technique.
Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device.[3][4] When the injected charge carrier density exceeds the intrinsic carrier density, the current becomes limited by the space charge of the injected carriers.[3] This technique is particularly useful for thin-film devices.

Experimental Protocol: Space-Charge-Limited Current (SCLC) Measurement

  • Device Fabrication: A single-carrier device is fabricated by sandwiching the thienyl derivative between two electrodes with appropriate work functions to ensure efficient injection of only one type of charge carrier (either holes or electrons).

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: At higher voltages, the J-V characteristic enters the SCLC regime, which is described by the Mott-Gurney law:

    J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

    where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the organic layer.[2][5]

  • Mobility Extraction: The mobility is extracted from the slope of the J vs. V² plot in the SCLC regime.

SCLC_Methodology cluster_fabrication Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Device Single-Carrier Device (e.g., ITO/Thienyl/Metal) JV_Sweep Measure Current Density (J) vs. Voltage (V) Device->JV_Sweep Ohmic Ohmic Regime (J ∝ V) JV_Sweep->Ohmic SCLC_Regime SCLC Regime (J ∝ V²) Ohmic->SCLC_Regime at higher V Mobility_Calc Extract Mobility (µ) from Mott-Gurney Law SCLC_Regime->Mobility_Calc

Fig. 2: Key steps in the Space-Charge-Limited Current (SCLC) method.
Field-Effect Transistor (FET)

The FET measurement is one of the most common methods for characterizing the charge carrier mobility of organic semiconductors, as it mimics the operating principle of a transistor.[6] The mobility is extracted from the transfer characteristics of an OFET device.

Experimental Protocol: Field-Effect Transistor (FET) Measurement

  • OFET Fabrication: A thin-film transistor is fabricated, typically in a bottom-gate, bottom-contact or top-contact configuration. The device consists of a gate electrode, a dielectric layer, source and drain electrodes, and the active thienyl derivative layer.

  • Transfer Curve Measurement: The drain current (I_D) is measured as a function of the gate voltage (V_G) at a constant source-drain voltage (V_D) in the saturation regime.

  • Mobility Calculation: The field-effect mobility (µ) is calculated from the slope of the (I_D)¹ᐟ² vs. V_G plot using the following equation for the saturation regime:

    I_D = (µ * W * C_i / 2L) * (V_G - V_T)²

    where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.[7]

Comparative Analysis of Charge Carrier Mobility in Thienyl Derivatives

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives with distinct electronic and morphological properties, leading to a broad range of charge carrier mobilities. In this section, we present a comparative overview of the mobility values for different classes of thienyl derivatives.

Oligothiophenes

Oligothiophenes are well-defined, short-chain molecules that serve as excellent model systems for understanding fundamental structure-property relationships.[8] Their charge transport properties are highly dependent on their molecular packing in the solid state.

DerivativeMobility (cm²/Vs)Carrier TypeMeasurement MethodReference
Sexithiophene (6T)Varies with grain sizeHoleFET[9]
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (T-T(2)-T)0.226HoleTheoretical[10]
2,2-bithieno[3,2-b]thiophene (T(2)-T(2))0.085HoleTheoretical[10]

The data indicates that increasing the conjugation length can lead to higher mobility, as seen in the comparison between T-T(2)-T and T(2)-T(2).[10] Furthermore, the morphology of the film, such as the grain size in polycrystalline sexithiophene films, plays a crucial role in determining the overall mobility.[9]

Polythiophenes

Polythiophenes are a widely studied class of conducting polymers. The charge carrier mobility in these materials is strongly influenced by factors such as regioregularity, molecular weight, and processing conditions.[11]

DerivativeMobility (cm²/Vs)Carrier TypeMeasurement MethodReference
Poly(3-hexylthiophene) (P3HT)1.81 x 10⁻¹ (98% regioregularity)HoleFET[11]
Poly(thienylenevinylene) derivative (LGC-D127)3.16HoleFET[12]

Higher regioregularity in P3HT leads to improved molecular ordering and, consequently, higher hole mobility.[11] The introduction of vinylene linkages in the polythiophene backbone, as in LGC-D127, can result in significantly enhanced mobility due to improved planarity and intermolecular interactions.[12]

Diketopyrrolopyrrole (DPP)-Thienyl Copolymers

DPP-based polymers are known for their excellent charge transport properties. The strong electron-withdrawing nature of the DPP core combined with the electron-donating thienyl units leads to materials with small bandgaps and high mobilities.

DerivativeMobility (cm²/Vs)Carrier TypeMeasurement MethodReference
PDVT-10 (DPP-based copolymer)8.2HoleFET[13]
T-IDM (DPP-based small molecule)~0.05ElectronFET[14]
P(FDPP-TP)0.42HoleFET[15]

The high hole mobility of PDVT-10 is attributed to its enhanced film uniformity and small π-π stacking distance.[13] Interestingly, by modifying the terminal groups, DPP-thienyl derivatives can be engineered to be either p-type (hole-transporting) or n-type (electron-transporting), as demonstrated by the T-IDM molecule.[14] The introduction of a furan spacer in a DPP-thienyl copolymer, as in P(FDPP-TP), has also been shown to enhance hole mobility.[15]

Structure-Property Relationships: The Key to High Mobility

The charge carrier mobility in thienyl derivatives is not solely an intrinsic property of the molecule but is intricately linked to its solid-state organization. Several key factors influence the charge transport characteristics:

  • Molecular Packing and π-π Stacking: Efficient charge transport relies on strong intermolecular electronic coupling, which is facilitated by close π-π stacking distances between adjacent molecules.[13] The orientation of the polymer chains with respect to the substrate also plays a critical role, with charge transport being most efficient along the conjugated backbone.[16]

  • Crystallinity and Morphology: Highly crystalline domains with well-ordered molecular arrangements generally lead to higher mobilities.[13] The size and connectivity of these crystalline grains are also important, as grain boundaries can act as trapping sites for charge carriers, thereby limiting mobility.[12]

  • Regioregularity: In polymeric systems like P3HT, the regularity of the side-chain substitution pattern significantly impacts the ability of the polymer chains to self-assemble into ordered structures, directly affecting the charge carrier mobility.[11]

  • Molecular Planarity: A more planar molecular backbone promotes stronger intermolecular interactions and facilitates charge delocalization, often resulting in higher mobility.

Structure_Mobility_Relationship cluster_molecular Molecular Properties cluster_solidstate Solid-State Properties cluster_performance Device Performance Planarity Molecular Planarity Packing Molecular Packing (π-π Stacking) Planarity->Packing Regioregularity Regioregularity (Polymers) Regioregularity->Packing Conjugation Conjugation Length Conjugation->Packing Crystallinity Crystallinity Packing->Crystallinity Mobility Charge Carrier Mobility (µ) Packing->Mobility Morphology Film Morphology (Grain Size, etc.) Crystallinity->Morphology Crystallinity->Mobility Morphology->Mobility

Fig. 3: Interplay of molecular and solid-state properties influencing charge carrier mobility.

Conclusion

The charge carrier mobility of thienyl derivatives is a multifaceted property governed by a delicate interplay between molecular design and solid-state organization. This guide has provided a comparative analysis of mobility data for various classes of thienyl derivatives, highlighting the significant impact of structural modifications on charge transport characteristics. Understanding the principles of different mobility measurement techniques is crucial for the accurate evaluation and comparison of materials. By leveraging the structure-property relationships discussed, researchers can continue to design and synthesize novel thienyl-based materials with tailored charge transport properties, paving the way for the next generation of high-performance organic electronic devices.

References

  • TSI Journals. (n.d.). Charge-Carrier Mobility Measurement in Organic Semiconductors. Retrieved from [Link]

  • Kim, J., et al. (2018). Highly Soluble Poly(thienylenevinylene) Derivatives with Charge-Carrier Mobility Exceeding 1 cm² V⁻¹ s⁻¹. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2015). The charge mobilities in fused ring Oligothiophenes and their derivatives: influence of molecular structures. PubMed. Retrieved from [Link]

  • Kippelen, B., et al. (2009). Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking. Organic Electronics, 10(6), 1039-1044. Retrieved from [Link]

  • Wang, J., et al. (2010). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Chinese Journal of Chemistry, 28(11), 2151-2159. Retrieved from [Link]

  • Li, J., et al. (2023). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Coatings, 13(10), 1657. Retrieved from [Link]

  • Clarke, T. M., & Durrant, J. R. (2010). Charge Carrier Formation in Polythiophene/Fullerene Blend Films Studied by Transient Absorption Spectroscopy. Journal of the American Chemical Society, 132(4), 1284-1292. Retrieved from [Link]

  • He, Y., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(4), 1466-1473. Retrieved from [Link]

  • Li, H., et al. (2011). Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives. Physical Chemistry Chemical Physics, 13(13), 5642-5650. Retrieved from [Link]

  • Wang, Y., et al. (2013). A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. RSC Advances, 3(45), 23363-23372. Retrieved from [Link]

  • Senthilkumar, K., et al. (2013). Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers. RSC Advances, 3(44), 21679-21688. Retrieved from [Link]

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